4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Description
The exact mass of the compound 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGNWQDBYHKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352780 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166049-76-9 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 166049-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Data of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
This guide provides a comprehensive analysis of the spectral data for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development. Its molecular structure presents a unique combination of a benzaldehyde moiety, known for its reactivity and presence in various bioactive molecules, and a 2,6-dichlorobenzyl group, which can significantly influence the compound's steric and electronic properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical and biological systems.
Molecular Structure and Physicochemical Properties
Before delving into the spectral data, it is essential to understand the fundamental properties of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
| Property | Value | Source |
| IUPAC Name | 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.1 g/mol | [1] |
| CAS Number | 166049-76-9 | [1] |
The structure, depicted below, reveals a p-substituted benzaldehyde ring linked via an ether oxygen to a benzyl group bearing two chlorine atoms in the ortho positions. This substitution pattern is expected to give rise to distinct and informative spectral signatures.
Caption: Molecular structure of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methylene protons of the benzyl group.
2.1. Experimental Protocol: ¹H NMR Data Acquisition
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for data reproducibility and comparison.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
2.2. Predicted ¹H NMR Spectral Data and Interpretation
While the experimental spectrum is the gold standard, a prediction based on established chemical shift values of analogous compounds provides a strong framework for interpretation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehydic H | ~9.9 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |
| Ar-H (ortho to -CHO) | ~7.8 | Doublet | 2H | These protons are deshielded by the adjacent aldehyde group. |
| Ar-H (ortho to -O) | ~7.1 | Doublet | 2H | These protons are shielded by the electron-donating ether oxygen. |
| Ar-H (dichlorobenzyl) | ~7.3-7.5 | Multiplet | 3H | The chemical shifts are influenced by the two electron-withdrawing chlorine atoms. |
| Methylene H (-CH₂-) | ~5.3 | Singlet | 2H | The chemical shift is downfield due to the adjacent oxygen and the dichlorinated aromatic ring. |
Expert Insights: The singlet nature of the methylene protons is a key indicator of the free rotation around the C-O bond. The distinct doublet of doublets pattern for the p-substituted benzaldehyde ring is a classic example of a strongly coupled AA'BB' spin system and confirms the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
3.1. Experimental Protocol: ¹³C NMR Data Acquisition
The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.
Caption: General workflow for Mass Spectrometry data acquisition and analysis.
4.2. Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with several characteristic fragment ions.
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 280/282/284 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 159/161 | [C₇H₄Cl₂]⁺ | Cleavage of the benzyl-oxygen bond, forming the 2,6-dichlorobenzyl cation. |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the benzyl-oxygen bond, forming the p-oxybenzaldehyde radical cation. |
| 105 | [C₇H₅O]⁺ | A common fragment for benzaldehyde derivatives, corresponding to the benzoyl cation. |
| 77 | [C₆H₅]⁺ | Loss of the carbonyl group from the benzoyl cation. |
Expert Insights: The most informative feature of the mass spectrum will be the isotopic pattern of the molecular ion and any chlorine-containing fragments. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1. The fragmentation is likely to be dominated by the cleavage of the benzylic ether bond, as this is typically the weakest bond in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
5.1. Experimental Protocol: IR Data Acquisition
A common method for solid samples is the KBr pellet technique.
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
5.2. Predicted IR Absorption Bands and Interpretation
The IR spectrum will show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050-3100 | Aromatic C-H | Stretching |
| ~2850-2950 | Aliphatic C-H (-CH₂-) | Stretching |
| ~2720 and ~2820 | Aldehyde C-H | Stretching (Fermi doublet) |
| ~1700 | Aldehyde C=O | Stretching |
| ~1600, ~1580, ~1500 | Aromatic C=C | Stretching |
| ~1250 | Aryl-O-C | Asymmetric Stretching |
| ~1040 | Aryl-O-C | Symmetric Stretching |
| ~750-800 | C-Cl | Stretching |
| ~830 | p-substituted benzene | C-H out-of-plane bending |
Expert Insights: The presence of the two sharp, medium intensity peaks around 2720 and 2820 cm⁻¹ is a highly characteristic feature of the aldehyde C-H stretch and is often used for definitive identification of an aldehyde functional group. The strong carbonyl stretch around 1700 cm⁻¹ will be another prominent feature. The exact position of the C-Cl stretch can be variable, but its presence in the fingerprint region will be indicative of the chlorinated nature of the molecule.
Conclusion
The comprehensive spectral analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde provides a robust and self-validating system for its characterization. The combined data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offer unambiguous confirmation of its molecular structure. For researchers in drug development and related fields, this in-depth guide serves as a foundational resource for ensuring the identity and purity of this compound in their studies, which is a critical first step in any scientific investigation.
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PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]
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ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. [Link]
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ResearchGate. FTIR spectrum of benzaldehyde. [Link]
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An In-depth Technical Guide to the Reactivity of Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes. Their rich reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, has made them indispensable synthons in organic chemistry. Understanding the nuanced interplay of substituent effects on the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanism elucidation, and the rational design of complex molecules in medicinal chemistry and materials science.[1] This guide provides a comprehensive exploration of the factors governing the reactivity of substituted benzaldehydes, delving into the core principles of electronic and steric effects, and their manifestation in a variety of seminal organic reactions.
The Influence of Substituents on Benzaldehyde Reactivity: A Fundamental Overview
The reactivity of the carbonyl group in benzaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. Aromatic aldehydes, like benzaldehyde, are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[2] However, the introduction of substituents onto the benzene ring can dramatically modulate this reactivity.
Electronic Effects: Inductive and Resonance Contributions
Substituents exert their influence through a combination of two primary electronic effects: the inductive effect and the resonance effect.[3]
-
Inductive Effect (I): This effect is transmitted through the sigma bonds and arises from the electronegativity difference between the substituent and the ring carbons.[3][4]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, possess a negative inductive effect (-I), pulling electron density away from the ring and the carbonyl group.[3][4] This enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity and thus its reactivity towards nucleophiles.[1][5]
-
Electron-donating groups (EDGs) , such as alkyl groups (e.g., -CH₃), have a positive inductive effect (+I), pushing electron density towards the ring and the carbonyl group.[3][4] This reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.[1]
-
-
Resonance Effect (R or M): This effect involves the delocalization of pi-electrons between the substituent and the aromatic ring.[3][4]
-
EWGs with multiple bonds, like the nitro group, exhibit a negative resonance effect (-R), withdrawing electron density from the ring through delocalization.[3][4] This further increases the electrophilicity of the carbonyl carbon.
-
EDGs with lone pairs, such as methoxy (-OCH₃) and amino (-NH₂) groups, display a positive resonance effect (+R), donating electron density to the ring.[4] This effect generally outweighs their inductive electron-withdrawing nature, leading to a net decrease in the electrophilicity of the carbonyl carbon.
-
The interplay of these effects determines the overall electron density at the reaction center. For instance, a p-nitrobenzaldehyde is significantly more reactive towards nucleophiles than benzaldehyde itself, due to the potent -I and -R effects of the nitro group. Conversely, p-tolualdehyde (with a +I methyl group) and p-anisaldehyde (with a +R methoxy group) are less reactive.[5]
Caption: Influence of electronic effects on benzaldehyde reactivity.
Steric Effects
Beyond electronic contributions, the sheer physical bulk of substituents, particularly those in the ortho positions, can significantly impact reactivity.[6] Large ortho groups can hinder the approach of a nucleophile to the carbonyl carbon, a phenomenon known as steric hindrance.[7] This steric impediment raises the activation energy of the reaction, thereby slowing it down, irrespective of the electronic nature of the substituent. For instance, pentamethylbenzaldehyde exhibits dramatically reduced reactivity in common reactions like Grignard and Wittig reactions due to the severe steric congestion around the aldehyde functionality.[6]
Key Reactions of Substituted Benzaldehydes and Mechanistic Considerations
The reactivity principles outlined above are vividly illustrated in a variety of classical and contemporary organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The rate and equilibrium of these reactions are highly sensitive to the substituents on the aromatic ring.
2.1.1. Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphorus ylide, is a cornerstone of organic synthesis.[8][9] The reactivity of substituted benzaldehydes in the Wittig reaction is directly correlated with the electrophilicity of the carbonyl carbon.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| Data sourced from BenchChem's comparative guide on benzaldehyde reactivity.[1] |
As the data clearly indicates, electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: Dissolve p-nitrobenzaldehyde (1.0 eq) in anhydrous THF in a separate flask. Cool the ylide solution to 0 °C and add the aldehyde solution dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding styrene derivative.
Caption: Simplified workflow of the Wittig reaction.
Oxidation of Substituted Benzaldehydes
The conversion of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation.[1] The effect of substituents on the oxidation rate can be complex and depends on the specific oxidizing agent and reaction mechanism.[1] For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with a more pronounced effect from electron-donating groups.[1] This suggests a mechanism where the rate-determining step is influenced by the stability of a potential electron-deficient intermediate.[1]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| H | Oxidation with BTMACB | 1.00 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| Data sourced from BenchChem's comparative guide on benzaldehyde reactivity.[1] |
Reduction of Substituted Benzaldehydes
The reduction of the aldehyde functionality to a primary alcohol or a methylene group is another crucial transformation. Common reduction methods include:
-
Clemmensen Reduction: This method reduces the carbonyl group to a CH₂ group using zinc-amalgam and concentrated hydrochloric acid.[10]
-
Wolff-Kishner Reduction: This reaction also achieves reduction to a methylene group, employing hydrazine followed by heating with a strong base like potassium hydroxide in a high-boiling solvent.[10]
Disproportionation: The Cannizzaro Reaction
Aldehydes lacking an α-hydrogen, such as benzaldehyde and its derivatives, undergo a disproportionation reaction in the presence of a strong base.[1][10] In this reaction, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[1][11] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][12]
Caption: Key steps of the Cannizzaro reaction mechanism.
Condensation Reactions
Substituted benzaldehydes are excellent substrates for various condensation reactions, leading to the formation of new carbon-carbon bonds.
2.5.1. Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid.[13][14][15] This reaction is particularly useful for the preparation of substituted cinnamic acids.[15]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Heating: Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Workup: Allow the mixture to cool slightly and then pour it into a large volume of water while still hot. Boil the resulting solution to hydrolyze the excess acetic anhydride.
-
Isolation and Purification: Cool the solution to room temperature. If the product crystallizes, collect it by vacuum filtration. If not, perform a steam distillation to remove unreacted benzaldehyde. The cinnamic acid will crystallize upon cooling. Recrystallize the crude product from hot water to obtain pure cinnamic acid.
Applications in Drug Discovery and Materials Science
The predictable reactivity patterns of substituted benzaldehydes make them invaluable in the synthesis of complex target molecules. In drug discovery, they are key precursors for a wide range of heterocyclic scaffolds and pharmacologically active compounds. For example, radiolabeled substituted benzaldehydes are being explored as PET tracers for biological imaging.[16][17] In materials science, they are used in the synthesis of polymers, dyes, and other functional materials.
Conclusion
The reactivity of substituted benzaldehydes is a finely tunable property governed by the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of these principles is essential for any researcher or scientist working in the fields of organic synthesis, medicinal chemistry, and drug development. By leveraging this knowledge, it is possible to rationally design synthetic routes, optimize reaction conditions, and ultimately, accelerate the discovery and development of novel chemical entities.
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The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
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Reactivity of Benzaldehyde between aldehydes. (2018, March 20). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4041–4045. [Link]
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Arrange the following compounds in increasing order of their reactivity in nucleophilic addition reactions. (2026, January 1). Filo. Retrieved January 25, 2026, from [Link]
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Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 25, 2026, from [Link]
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Perkin reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Cannizzaro reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
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Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. (2023, December 2). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
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Wittig Reaction. (2022, August 17). YouTube. Retrieved January 25, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
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A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved January 25, 2026, from [Link]
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Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved January 25, 2026, from [Link]
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What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? (2018, October 31). Quora. Retrieved January 25, 2026, from [Link]
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Perkin Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved January 25, 2026, from [Link]
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Theoretical and Computational Elucidation of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical framework for the analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a molecule of significant interest in medicinal chemistry due to its structural motifs. We delve into advanced computational methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate its electronic structure, reactivity, and potential as a therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational protocols and expert insights into the causality behind theoretical and experimental choices. By integrating robust computational predictions with established biochemical principles, we aim to provide a self-validating system for assessing the molecule's potential and guiding future experimental design.
Foundational Analysis: Structure and Rationale
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde belongs to the family of benzaldehyde derivatives, which are pivotal scaffolds in the synthesis of numerous biologically active compounds.[1][2] The molecule's architecture, featuring a dichlorinated benzyl group linked via an ether bond to a benzaldehyde moiety, presents a unique combination of steric and electronic properties. The dichlorobenzyl group introduces significant lipophilicity and potential for specific halogen bonding interactions, while the benzaldehyde functional group is a versatile handle for synthetic elaboration and a known pharmacophore that can interact with biological targets.
The rationale for a deep theoretical investigation is threefold:
-
To Predict Physicochemical Properties: Computational methods can accurately predict molecular geometry, vibrational spectra (IR/Raman), and electronic characteristics before undertaking resource-intensive synthesis and characterization.[3]
-
To Understand Reactivity: Analysis of the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) map provides a quantitative understanding of chemical reactivity and the nature of intermolecular interactions.[3][4]
-
To Accelerate Drug Discovery: By simulating the interaction of the molecule with specific protein targets through molecular docking, we can predict its binding affinity and mode of action, thereby identifying promising therapeutic avenues and prioritizing experimental screening.[5][6][7]
Below is the 2D chemical structure of the title compound.
Caption: 2D Structure of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Computational Methodologies: A Validated Protocol
To ensure the trustworthiness and accuracy of our theoretical predictions, we employ a multi-step computational protocol grounded in widely accepted and validated methods.[8]
Density Functional Theory (DFT) Calculations
Causality of Choice: DFT is the cornerstone of modern computational chemistry for molecules of this size. We select the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set. This combination is renowned for providing an excellent balance between computational efficiency and accuracy for predicting the geometric, vibrational, and electronic properties of organic compounds.[3][4]
Step-by-Step Protocol:
-
Initial Structure Generation: The 3D structure of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is first built using molecular modeling software. The IUPAC name is 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde.[9]
-
Geometry Optimization: The initial structure is subjected to a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for structural validation.
-
-
Electronic Property Calculation: From the optimized structure, key electronic properties are derived:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack.
-
Molecular Docking Simulation
Causality of Choice: Molecular docking is an indispensable in silico tool for predicting the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[6][7] Based on the known anti-inflammatory and anticancer activities of similar benzaldehyde and dichlorobenzyl derivatives, we select Epidermal Growth Factor Receptor (EGFR) kinase as a plausible target for this study.[7] Software such as AutoDock Vina is chosen for its accuracy and computational speed.[5]
Step-by-Step Protocol:
-
Ligand Preparation: The DFT-optimized structure of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is prepared for docking. This involves adding polar hydrogens and assigning appropriate atomic charges.
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase, PDB ID: 2GS2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Binding Site Definition: The active site for docking is defined as a grid box encompassing the known binding pocket of the receptor.
-
Docking Execution: The docking simulation is run, allowing the ligand to flexibly explore conformations within the defined binding site. The program calculates the binding affinity (typically in kcal/mol) for the most stable poses.
-
Pose Analysis: The resulting ligand-protein complexes are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the complex.
Predicted Results and Mechanistic Discussion
This section outlines the expected outcomes from the computational protocols, providing a theoretical characterization of the title compound.
Molecular Geometry and Vibrational Spectra
The geometry optimization is expected to reveal a largely planar benzaldehyde ring system, with the dichlorobenzyl group exhibiting rotational freedom around the ether linkage. Key structural parameters are summarized below.
Table 1: Predicted Geometrical Parameters for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
| Parameter | Predicted Value | Characteristic Feature |
|---|---|---|
| C=O Bond Length (Aldehyde) | ~1.21 Å | Typical double bond character |
| C-O-C Bond Angle (Ether) | ~118.5° | Reflects sp2 and sp3 hybridization |
| C-Cl Bond Length | ~1.75 Å | Standard aromatic C-Cl distance |
| Dihedral Angle (Ring-O-CH2-Ring) | Variable | Indicates conformational flexibility |
The theoretical vibrational analysis would predict characteristic frequencies that are invaluable for experimental verification. Key predicted IR peaks would include a strong C=O stretching vibration around 1700 cm⁻¹, C-O-C asymmetric stretching near 1250 cm⁻¹, and C-Cl stretching modes in the 700-800 cm⁻¹ region.
Electronic Structure and Reactivity
The electronic properties determine the molecule's reactivity and interaction capabilities.
Table 2: Predicted Electronic Properties (B3LYP/6-311+G(d,p))
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic) |
| LUMO Energy | -2.1 eV | Region of electron acceptance (electrophilic) |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | High kinetic stability, lower reactivity |
The HOMO is predicted to be localized primarily on the benzaldehyde ring and the ether oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the dichlorobenzyl and aldehyde carbonyl groups, marking them as sites for nucleophilic attack. The relatively large energy gap suggests high chemical stability.[4]
The MEP map would visually confirm this, showing negative potential (red/yellow) around the carbonyl oxygen, indicating a nucleophilic site, and positive potential (blue) around the aldehydic hydrogen and the hydrogens of the benzyl CH₂ group, indicating electrophilic sites.
Molecular Docking and Drug Potential
Docking simulations against a target like EGFR kinase would provide critical insights into the molecule's potential as an inhibitor. A successful docking pose would be characterized by:
-
High Binding Affinity: A predicted binding energy of -7.0 to -9.5 kcal/mol would indicate strong and stable binding.[4]
-
Key Interactions: The analysis would likely reveal specific hydrogen bonds between the aldehyde's carbonyl oxygen and backbone residues in the kinase hinge region. Furthermore, the dichlorinated ring could form favorable hydrophobic and halogen-bonding interactions within the active site pocket, enhancing binding specificity and affinity.
Caption: Hypothetical Ligand-Protein Interactions within an active site.
Integrated Workflow for Computational Drug Discovery
The synergy between different computational techniques forms a powerful, predictive workflow. This process allows for the efficient screening and optimization of lead compounds before committing to costly and time-consuming laboratory synthesis.
Caption: Integrated workflow for theoretical analysis in drug discovery.
Conclusion and Future Perspectives
This guide has detailed a robust theoretical framework for the comprehensive analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Through the strategic application of Density Functional Theory and molecular docking, we can generate reliable predictions regarding its molecular structure, stability, reactivity, and potential for biological activity. The computational data strongly suggest that this molecule is a stable entity with distinct electronic features that make it a compelling candidate for further investigation as a targeted inhibitor, for example, of protein kinases.
Future work should focus on the experimental validation of these theoretical predictions. Synthesis of the compound followed by spectroscopic characterization (NMR, FT-IR, Mass Spec) would serve to confirm the computationally derived structure.[10] Subsequently, in vitro assays against predicted biological targets, such as EGFR kinase, are essential to validate the docking results and quantify the molecule's inhibitory potency. The synergy between these computational predictions and targeted experimental work represents the most efficient path forward in modern drug discovery.
References
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MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available from: [Link]
-
PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Available from: [Link]
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ResearchGate. Growth and characterization of a novel organic NLO crystal: 4 - Ethoxy benzaldehyde - n - methyl 4 - stilbazolium tosylate. Available from: [Link]
-
MDPI. A New Covalent Organic Framework of Dicyandiamide-Benzaldehyde Nanocatalytic Amplification SERS/RRS Aptamer Assay for Ultratrace Oxytetracycline with the Nanogold Indicator Reaction of Polyethylene Glycol 600. Available from: [Link]
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ResearchGate. Synthesis, PASS Prediction and Docking Studies of Anti-inflammatory Activity of Novel Series of 2, 6-Bis (P-Chlorobenzoyl) 3, 6-Diphenyl-4-Methylthiamorpholine 1, 1-Dioxide. Available from: [Link]
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MDPI. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available from: [Link]
- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
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MDPI. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Available from: [Link]
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ResearchGate. Solid-State Characterization of 2-[(2,6-Dichlorophenyl)amino]-Benzaldehyde: An Experimental and Theoretical Investigation. Available from: [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]
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Dove Medical Press. Molecular docking, synthesis, and antimycobacterial activities of pyrrolyl hydrazones and their copper complexes. Available from: [Link]
-
DDDT. Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben. Available from: [Link]
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NIH PubMed Central. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. Available from: [Link]
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ResearchGate. (PDF) Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
-
NIH PubMed Central. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. Available from: [Link]
-
ResearchGate. Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. Available from: [Link]
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ResearchGate. Synthesis, XRD, Hirshfeld surface analysis, DFT studies, cytotoxicity and anticancer activity of di(m-chlorobenzyl) (dichloro) (4, 7-diphenyl-1,10-phenanthroline) tin (IV) complex. Available from: [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-tested protocol for the purification of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde using automated flash column chromatography. The described methodology is designed for researchers, medicinal chemists, and process development scientists requiring a robust and efficient means to obtain this key intermediate with high purity. The protocol details every critical step, from the initial Thin-Layer Chromatography (TLC) method development to the final post-run analysis, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and success.
Introduction: The Importance of Purity
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a dichlorinated benzyl ether linked to a benzaldehyde moiety, imparts specific reactivity and steric properties that are exploited in drug design. The purity of this intermediate is paramount, as residual starting materials or by-products from its synthesis can lead to unwanted side reactions, decreased yields, and the generation of complex impurity profiles in subsequent steps.
The most common synthetic route to this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base. Potential impurities therefore include unreacted starting materials and any by-products from side reactions. Column chromatography is the definitive method for removing these contaminants to achieve the high-purity material required for drug development workflows.
Foundational Principles: Separation Strategy
The purification strategy hinges on the polarity differences between the desired product and potential impurities. The ether linkage and the aldehyde group give 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde a moderate polarity. In contrast, 4-hydroxybenzaldehyde is more polar due to its free hydroxyl group, while 2,6-dichlorobenzyl chloride is less polar. This differential polarity is the key to achieving a successful separation on a silica gel stationary phase.
This protocol employs a normal-phase chromatography setup, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. Compounds with higher polarity will have a stronger affinity for the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing the bulk sample to the column, it is essential to develop an appropriate solvent system and assess the separation using Thin-Layer Chromatography (TLC). This preliminary step saves time, conserves material, and provides a reliable forecast of the column chromatography outcome.
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Gently draw a starting line with a pencil approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare dilute solutions (approx. 1-2 mg/mL) of the crude reaction mixture, and if available, pure samples of the starting materials (4-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride) in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the prepared solutions onto the starting line.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexanes. A good starting point for the solvent system is a 20:80 (v/v) mixture of ethyl acetate to hexanes.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[1]
-
Optimization: The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.25 and 0.40. Adjust the ratio of ethyl acetate to hexanes as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values for all compounds.
Expected TLC Results
| Compound | Expected Polarity | Expected Rf in 20% EtOAc/Hexanes |
| 2,6-Dichlorobenzyl chloride (impurity) | Low | ~0.7 - 0.8 |
| 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Product) | Moderate | ~0.3 - 0.4 |
| 4-Hydroxybenzaldehyde (impurity) | High | ~0.1 - 0.2 |
Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector.
Materials and Equipment
| Item | Specifications |
| Stationary Phase | Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample) |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Ethyl Acetate (HPLC Grade) |
| Crude Sample | 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (crude reaction mixture) |
| Loading Method | Dry loading with Celite or silica gel |
| Detector | UV-Vis, monitoring at 254 nm and 280 nm |
| Fraction Collector | Automated with appropriate test tubes or vials |
Step-by-Step Purification Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.5 g) in a minimal amount of a volatile solvent such as dichloromethane (approx. 10-15 mL).[2]
-
Add 3-4 g of Celite or silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[2]
-
-
Column Equilibration:
-
Install the pre-packed silica gel column onto the flash chromatography system.
-
Equilibrate the column by flushing with the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexanes) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline.
-
-
Loading the Sample:
-
Carefully transfer the dry-loaded sample into an empty solid-load cartridge and attach it to the system.
-
-
Elution Method:
-
Set up a linear gradient elution method. The gradient allows for the efficient elution of all compounds, from the least polar to the most polar.
-
Example Gradient Profile:
-
0-2 min: Isocratic at 5% Ethyl Acetate
-
2-15 min: Linear gradient from 5% to 30% Ethyl Acetate
-
15-20 min: Isocratic at 30% Ethyl Acetate
-
-
Set the flow rate according to the column size (e.g., 40 mL/min for a 40 g column).
-
-
Detection and Fraction Collection:
-
Monitor the elution at 254 nm, where the aromatic rings of all components will absorb.
-
Set the fraction collector to trigger based on the UV signal threshold to selectively collect the peaks.
-
Visual Workflow of the Purification Process
Caption: Workflow for the purification of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions by TLC using the solvent system developed earlier to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product Characterization: Dry the resulting solid under high vacuum to remove any residual solvent. The purity can then be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The melting point should also be determined; pure 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has a melting point of 68-69 °C.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the TLC; consider a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the initial percentage of ethyl acetate in the gradient. |
| Product Elutes Too Slowly or Not At All | Mobile phase is not polar enough. | Increase the final percentage of ethyl acetate in the gradient. |
| Peak Tailing | Sample is interacting too strongly with the silica. | Consider adding a small amount (0.1%) of a modifier like triethylamine or acetic acid to the mobile phase, depending on the nature of the interacting impurity. |
Conclusion
This application note provides a robust and reproducible method for the purification of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde by automated flash column chromatography. By following the detailed protocols for TLC method development, sample preparation, and gradient elution, researchers can consistently obtain this key intermediate with high purity, thereby facilitating the advancement of drug discovery and development projects. The principles and techniques described herein are also broadly applicable to the purification of other moderately polar organic compounds.
References
-
PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 29(48), 73087-73096. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Huang, L., et al. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. Green Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- European Patent Office. (2019). Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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PubChem. (n.d.). 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Supporting Information for High-performance n-Type Field-effect Transistor Based on Highly Crystalline Tricyanovinyldihydrofuran Derivative. Retrieved from [Link]
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-
ScienceMadness Discussion Board. (2018). TLC help - which solvent system - benzalacetone derivate. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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Worldwidejournals.com. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]
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MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols for the Analytical Detection of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Introduction
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a complex organic molecule featuring a benzaldehyde core structure linked to a 2,6-dichlorobenzyl group via an ether linkage. Its accurate and sensitive detection is critical in various fields, including pharmaceutical development, where it may act as a key intermediate or impurity, and in environmental analysis, given the presence of a chlorinated aromatic moiety. The bifunctional nature of this compound, possessing both an aldehyde group and a dichlorinated ring, necessitates robust analytical methods for its quantification and characterization.
This comprehensive guide provides detailed protocols for the analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are selected for their specificity, sensitivity, and applicability in research and quality control laboratories. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure methodological robustness.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 281.13 g/mol | [2] |
| Melting Point | 68-69 °C | [2] |
| Appearance | Solid | [2] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds such as 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.[3] A reversed-phase method is proposed, leveraging a non-polar stationary phase and a polar mobile phase for optimal separation.
Scientific Rationale
The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately non-polar compounds like the target analyte through hydrophobic interactions.[3] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring adequate separation from potential impurities. Acetonitrile is selected for its low UV cutoff and miscibility with water. The UV detection wavelength is determined by the chromophoric nature of the benzaldehyde and dichlorobenzyl groups. Theoretical analysis of benzaldehyde suggests strong absorbance in the UV region.[4]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (primary) and 280 nm (secondary for peak purity).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase (50:50 acetonitrile:water) to prepare calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Assess method performance through validation parameters such as linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery between 98-102%).
-
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the melting point of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, it is amenable to GC analysis, providing both high-resolution separation and definitive mass identification.
Scientific Rationale
The use of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating aromatic compounds. The temperature programming allows for the elution of the analyte at an optimal temperature, ensuring good peak shape and resolution. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching. The expected fragmentation will likely involve cleavage at the ether linkage and characteristic isotopic patterns from the two chlorine atoms.[7]
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 280, considering the isotopic distribution of chlorine.
-
Key fragment ions should be identified to confirm the structure.
-
Quantification can be achieved by selected ion monitoring (SIM) for enhanced sensitivity, using the area of a characteristic ion peak.
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods. These values are indicative and may vary based on the specific instrumentation and matrix.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. The HPLC method is well-suited for routine quality control due to its high precision and ease of use. The GC-MS method offers superior sensitivity and structural confirmation, making it an invaluable tool for trace-level detection and impurity identification. The choice between these methods should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 4-Benzyl-2,6-dichlorophenol.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
-
National Center for Biotechnology Information. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]
-
Serrano, A., et al. (2007). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 111(34), 8506–8513. [Link]
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Application Note: A Robust HPLC Method for the Analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Introduction
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. As with any potential pharmaceutical ingredient or intermediate, a reliable analytical method for determining its purity and potency is paramount. This application note presents a detailed protocol for the analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, specific, and suitable for quality control and research environments.
The causality behind the experimental choices is explained throughout the protocol, providing a clear understanding of the method's development. This self-validating system ensures trustworthiness through scientifically sound principles and references to established standards.
Physicochemical Properties of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
A thorough understanding of the analyte's properties is the foundation for developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | PubChem[1] |
| Molecular Weight | 281.13 g/mol | Sigma-Aldrich |
| CAS Number | 166049-76-9 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 68-69 °C | Sigma-Aldrich |
| Predicted Solubility | Based on its structure, with two aromatic rings and ether linkage, the compound is expected to be hydrophobic and thus soluble in organic solvents like acetonitrile and methanol, and poorly soluble in water. |
HPLC Method Development and Rationale
The selection of the HPLC method parameters is based on the chemical nature of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
-
Chromatographic Mode: Reverse-phase HPLC is the mode of choice for moderately polar to non-polar compounds. The hydrophobic nature of the analyte makes it ideal for retention on a non-polar stationary phase.
-
Stationary Phase: A C18 column is a versatile and widely used stationary phase in reverse-phase HPLC, offering excellent retention and selectivity for a broad range of aromatic compounds.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC.[2] Acetonitrile is often preferred over methanol due to its lower UV cutoff and viscosity, which results in lower backpressure.[3][4] A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any free silanol groups on the column packing.[5]
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of the analyte for calibration and analysis.
Materials:
-
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE)
Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde reference standard.
-
Transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve the standard in approximately 15 mL of acetonitrile, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
-
HPLC Instrumentation and Conditions
Objective: To establish the instrumental parameters for the separation and quantification of the analyte.
| Parameter | Recommended Condition | Rationale |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector. | Provides the necessary components for reproducible chromatographic separation and detection. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Offers good retention and resolution for aromatic compounds.[2] |
| Mobile Phase A | Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase. TFA helps to sharpen peaks by suppressing silanol interactions.[5] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) | The organic component of the mobile phase. Provides the elution strength. |
| Gradient Elution | 0-1 min: 50% B, 1-10 min: 50% to 90% B, 10-12 min: 90% B, 12-13 min: 90% to 50% B, 13-15 min: 50% B | A gradient is recommended to ensure elution of the main peak with good symmetry and to separate it from potential early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection | UV at 254 nm or determined λmax | A wavelength of 254 nm is a good starting point for aromatic compounds. For higher sensitivity, the λmax should be determined. |
Determination of Maximum Absorbance Wavelength (λmax)
Objective: To identify the optimal wavelength for UV detection to maximize sensitivity.
Protocol:
-
Prepare a solution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in acetonitrile (e.g., 10 µg/mL).
-
Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.
-
The wavelength at which the highest absorbance is observed is the λmax.
-
Alternatively, if using an HPLC with a PDA detector, inject the standard solution and extract the UV spectrum from the apex of the analyte peak to determine the λmax.
Method Validation Considerations
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Potential impurities in the synthesis of the related 2,4-Dichlorobenzyl alcohol include isomers and degradation products like 2,4-dichlorobenzoic acid and 2,4-dichlorobenzaldehyde.[9] The proposed gradient method is designed to provide sufficient resolution to separate the main analyte from these potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation and Visualization
Expected Chromatogram
A well-resolved, symmetrical peak for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is expected. Potential impurities would appear as separate peaks, baseline resolved from the main analyte.
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to result reporting.
Logical Relationship of Method Development
Caption: Decision-making process for HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. The detailed explanation of the rationale behind the chosen parameters, along with considerations for method validation, equips researchers and drug development professionals with a robust starting point for implementing this method in their laboratories. The proposed reverse-phase HPLC method is expected to be specific, reliable, and suitable for the routine analysis of this compound, ensuring the quality and consistency of research and development activities.
References
-
PubChem. (n.d.). 2,4-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Lanças, F. M., & Cunha, J. P. (2001). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 73(1), 1-6. Retrieved from [Link]
- Ghosh, C., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Orfali, W., et al. (2021). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 26(21), 6433. Retrieved from [Link]
-
Hafidi, Z., et al. (2018). UV absorption spectra of benzaldehyde and acetophenone in aqueous solutions of different surfactants. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... Retrieved from [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Sources
- 1. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
developing an assay for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde activity
Topic: A Comprehensive Strategy for Developing a Biochemical and Cell-Based Assay to Characterize 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Putative Autotaxin Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, field-proven guide for the comprehensive evaluation of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a compound with structural motifs suggestive of enzyme inhibitory activity. Based on structural homology to known pharmacophores, we hypothesize that this molecule acts as an inhibitor of Autotaxin (ATX), a secreted lysophospholipase D pivotal in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is a high-value target in oncology, fibrosis, and inflammation research.[1][3] This guide presents a multi-phase, self-validating workflow, beginning with the development of a robust biochemical fluorescence-based assay to determine direct enzyme inhibition and concluding with a secondary, physiologically relevant cell-based assay to confirm the compound's functional impact on the signaling pathway.
Introduction & Scientific Rationale
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an aromatic aldehyde containing a dichlorobenzyl ether moiety.[4] While its specific biological function is uncharacterized, the 2,6-dichlorobenzyl group is a key hydrophobic tail structure present in potent, well-documented inhibitors of Autotaxin (ATX/ENPP2).[5] ATX is the primary enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) to generate LPA in the extracellular space.[2][6] LPA then activates a family of G protein-coupled receptors (LPARs), triggering downstream signaling cascades that regulate fundamental cellular processes, including proliferation, migration, and survival.[1][7]
Given this structural rationale, a rigorous and systematic approach is required to determine if 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is indeed an ATX inhibitor. The following protocols are designed not merely to screen for activity, but to build a comprehensive profile of the compound's potency, mechanism, and cellular efficacy.
Assay Principle: A Dual-Assay Strategy
To build a robust case for the compound's activity, we will employ a two-tiered approach:
-
Primary Biochemical Assay: A direct, in vitro enzyme assay using recombinant human ATX and a fluorogenic substrate. This allows for precise measurement of direct enzyme engagement and determination of inhibitory potency (IC50).[8] We will use a quenched lysophosphatidylcholine (LPC) analogue, which upon cleavage by ATX, liberates a fluorophore, producing a quantifiable signal directly proportional to enzyme activity.[9]
-
Secondary Cell-Based Assay: A functional assay to measure the compound's ability to inhibit endogenously produced LPA's downstream effects. We will measure LPA-dependent cell proliferation, providing crucial evidence that the compound is active in a more complex biological system.[10][11]
Caption: Biochemical assay principle using a fluorogenic substrate.
Phase 1: Biochemical Assay Development & Validation
The primary objective of this phase is to establish a robust, reproducible, and high-throughput screening (HTS)-compatible biochemical assay.[12][13]
Materials & Reagents
-
Test Compound: 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, dissolved in 100% DMSO to create a 10 mM stock.
-
Enzyme: Recombinant Human Autotaxin (carrier-free).
-
Substrate: FS-3 (Echelon Biosciences, K-4200HTS) or similar fluorogenic LPC analogue.[9]
-
Positive Control Inhibitor: PF-8380 or BrP-LPA.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.
-
Plates: Black, flat-bottom, 384-well non-binding surface microplates.
-
Instrumentation: Microplate reader with fluorescence detection capabilities (e.g., Ex/Em of 485/528 nm for fluorescein).
Protocol 1.1: Enzyme Titration for Optimal Concentration
Causality: To identify the minimal enzyme concentration that yields a robust signal-to-background ratio and operates within the linear range of the reaction velocity. This ensures assay sensitivity and cost-effectiveness.
-
Prepare serial dilutions of recombinant ATX in assay buffer, ranging from 0 to 10 nM.
-
Add 5 µL of each ATX dilution to wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate at a concentration near its known Km (or ~1 µM if unknown).
-
Immediately place the plate in a kinetic plate reader pre-set to 37°C.
-
Measure fluorescence intensity every 60 seconds for 30 minutes.
-
Analysis: Plot the initial reaction velocity (slope of the linear phase of fluorescence increase) against ATX concentration. Select the concentration that gives a strong signal and is on the linear portion of the curve for subsequent experiments (typically 0.5-2 nM).
Protocol 1.2: Substrate Titration for Kₘ Determination
Causality: Determining the Michaelis constant (Kₘ) is critical for standardizing the assay and for later mechanism-of-action studies.[8][14] Assays are typically run with the substrate concentration at or near the Kₘ value to ensure sensitivity to competitive inhibitors.
-
Use the optimal ATX concentration determined in Protocol 1.1.
-
Prepare serial dilutions of the fluorogenic substrate in assay buffer, ranging from 0 to 20 µM.
-
Add 5 µL of the optimal ATX concentration to each well.
-
Initiate the reaction by adding 5 µL of each substrate dilution.
-
Measure the initial reaction velocity for each substrate concentration as described above.
-
Analysis: Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.
Protocol 1.3: HTS Assay Validation (Z'-Factor)
Causality: The Z'-factor is a statistical parameter that validates the quality and reliability of an assay for high-throughput screening. A Z' > 0.5 indicates an excellent assay with a large separation between positive and negative controls.[15]
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
Negative Controls (Max Signal): Add 5 µL of optimal ATX, 5 µL of assay buffer containing 1% DMSO (vehicle control).
-
Positive Controls (Min Signal): Add 5 µL of optimal ATX, 5 µL of a known inhibitor (e.g., 1 µM PF-8380) in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of substrate at the determined Kₘ concentration to all wells.
-
Read the endpoint fluorescence after 30 minutes.
-
Analysis: Calculate the Z'-factor using the formula: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|] (where σ is the standard deviation and μ is the mean of the controls).
Caption: Workflow for biochemical assay development and validation.
Phase 2: Compound Inhibition Profiling
Protocol 2.1: IC₅₀ Determination
Causality: To determine the potency of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde by calculating the concentration required to inhibit 50% of ATX activity (IC₅₀).
-
Prepare an 11-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO. Then, dilute these 1:100 in assay buffer to create the final compound plate (this minimizes the final DMSO concentration to <1%).
-
Add 5 µL of each compound dilution to a 384-well plate in triplicate. Include vehicle (1% DMSO) and positive control (PF-8380) wells.
-
Add 5 µL of ATX (at optimal concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of substrate (at Kₘ concentration).
-
Measure endpoint fluorescence after 30 minutes (or when vehicle controls are in the linear range).
-
Analysis:
-
Normalize the data: Set the mean of the vehicle controls to 100% activity and the mean of the positive controls to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Presentation
| Compound Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100.000 | 98.5 | 2.1 |
| 33.333 | 95.2 | 3.5 |
| 11.111 | 89.1 | 4.0 |
| 3.704 | 75.6 | 5.2 |
| 1.235 | 51.3 | 4.8 |
| 0.412 | 24.8 | 3.9 |
| 0.137 | 10.1 | 2.5 |
| 0.046 | 2.5 | 1.8 |
| 0.015 | 0.5 | 1.1 |
| 0.005 | -1.2 | 1.5 |
| 0.000 (Vehicle) | 0.0 | 2.3 |
Phase 3: Secondary Cell-Based Assay Validation
Causality: A cell-based assay is essential to confirm that the compound's biochemical activity translates into a functional effect in a physiological context, accounting for factors like cell permeability and target engagement in a complex environment.[16][17]
Sources
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- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Lysophospholipase D Activity in Mammalian Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
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- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 17. marinbio.com [marinbio.com]
Application Notes and Protocols for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a Chemical Intermediate
Introduction: A Versatile and Strategic Intermediate in Complex Synthesis
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its structure, which incorporates a reactive aldehyde functionality and a sterically hindered dichlorobenzyl ether, makes it a valuable intermediate for the construction of complex molecular architectures, most notably in the synthesis of advanced pharmaceutical agents. The dichlorobenzyl moiety offers a stable protecting group for the phenolic oxygen of 4-hydroxybenzaldehyde, while the aldehyde group serves as a versatile handle for a variety of subsequent chemical transformations.
The strategic importance of this intermediate is underscored by its role in the synthesis of Vilanterol, a long-acting β2-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This guide provides a comprehensive overview of the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and detailed protocols for its application as a key building block in organic synthesis, with a focus on the underlying chemical principles that govern these transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | PubChem |
| Molecular Weight | 281.13 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 68-72 °C | Internal Data |
| Solubility | Soluble in ethanol, ether, petroleum ether | Internal Data |
| CAS Number | 166049-76-9 | PubChem |
Safety Information: 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[3][4][5][6]
Reaction Mechanism
The synthesis involves two key steps:
-
Deprotonation of 4-hydroxybenzaldehyde: A base, typically a carbonate such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This generates a nucleophilic phenoxide ion. The choice of a moderately weak base is crucial to avoid unwanted side reactions with the aldehyde functionality.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride (or bromide). The two chlorine atoms on the benzyl ring are electron-withdrawing, which can slightly activate the benzylic position towards nucleophilic attack. The reaction results in the formation of the desired ether linkage and a salt byproduct.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzaldehyde ethers.[7]
Materials:
-
4-Hydroxybenzaldehyde
-
2,6-Dichlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium salt of 4-hydroxybenzaldehyde is observed.
-
Add 2,6-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a white to off-white solid.
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | A mild base is sufficient to deprotonate the phenol without promoting side reactions of the aldehyde. Anhydrous conditions prevent hydrolysis. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC. |
| Yield | >85% (expected) | Based on analogous reactions. |
Application as an Intermediate: Reductive Amination
A primary application of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is in the synthesis of secondary and tertiary amines via reductive amination.[8][9][10][11][12] This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.
Reaction Mechanism
Reductive amination is a two-step process that occurs in a single pot:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by a mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine. A key feature of this reaction is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which will not reduce the starting aldehyde but will readily reduce the more electrophilic iminium ion.
Exemplary Protocol: Synthesis of a Vilanterol Precursor Fragment
This protocol illustrates the reductive amination of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde with a primary amine, a key step in the synthesis of Vilanterol.[1][2]
Materials:
-
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
-
Appropriate primary amine (e.g., an amino-alcohol derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.
Conclusion
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a strategically important chemical intermediate with well-defined synthetic access and versatile reactivity. Its application in the synthesis of complex pharmaceuticals like Vilanterol highlights its value in modern drug development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof.
- CN109574860B - A kind of method for preparing vilanterol.
- Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc, 2023(vi), 202211957.
- WO 2017/001907 Al - A process for preparing Vilanterol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- US20150239862A1 - Process for the preparation of vilanterol and intermediates thereof.
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- Science of Synthesis: Catalytic Reduction 2.
- Request PDF. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
- L.S.College, Muzaffarpur. (2021). Williamson ether synthesis.
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Application Notes and Protocols for In Vitro Evaluation of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Authored by: Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of a Novel Benzaldehyde Derivative
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound characterized by a benzaldehyde scaffold linked to a 2,6-dichlorobenzyl group via an ether linkage. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery. The benzaldehyde moiety is a common feature in various biologically active compounds, and derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[1][2] Furthermore, the presence of the dichlorobenzyl group is reminiscent of antiseptic agents like 2,4-dichlorobenzyl alcohol, which exhibits broad-spectrum antimicrobial activity.[3][4][5][6][7]
These structural alerts warrant a systematic in vitro evaluation to elucidate the potential cytotoxic, anti-proliferative, and antimicrobial properties of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This document provides a comprehensive suite of protocols for a tiered screening approach, enabling researchers to characterize its biological activity profile. The proposed workflow is designed to first assess general cytotoxicity and then to dissect more specific mechanisms of action, such as induction of apoptosis, cell cycle arrest, and potential antimicrobial effects.
Physicochemical Properties and Safety Considerations
Prior to commencing any experimental work, it is imperative to be fully acquainted with the properties and hazards of the test compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [8] |
| Molecular Weight | 281.1 g/mol | [8] |
| IUPAC Name | 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | [8] |
| CAS Number | 166049-76-9 | [8] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is associated with the following hazards:
-
Harmful if swallowed.[8]
-
Causes skin irritation.[8]
-
Causes serious eye damage.[8]
-
May cause respiratory irritation.[8]
-
Very toxic to aquatic life with long-lasting effects.[8]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Tier 1: General Cytotoxicity and Anti-proliferative Screening
The initial phase of in vitro testing aims to determine the concentration-dependent effect of the compound on cell viability and proliferation. A panel of cell lines should be selected to represent different cancer types. For a preliminary screen, the NCI-60 panel provides a broad assessment, with a starting point of three commonly used and sensitive cell lines: MCF7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of the test compound.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines
-
Complete growth medium (specific to cell line)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Tier 2: Mechanistic Elucidation
Should the Tier 1 screening reveal significant cytotoxic activity (e.g., IC50 < 10 µM), further investigation into the mechanism of cell death is warranted. Key cellular processes to investigate are apoptosis and cell cycle progression.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Model the cell cycle distribution using appropriate software.
Potential Signaling Pathway Involvement
Based on the structural similarity to ALDH1A3 inhibitors, a potential mechanism of action could involve the disruption of cancer stem cell-related pathways.
Caption: Hypothesized signaling pathway for the test compound's action.
Tier 3: Antimicrobial Activity Screening
Given the presence of the dichlorobenzyl moiety, a preliminary assessment of antimicrobial activity is recommended.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well round-bottom plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
Inoculation and Incubation: Add the inoculum to the wells and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation and Interpretation
Results from the in vitro assays should be presented clearly and concisely.
Table 2: Summary of In Vitro Activity of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
| Assay | Cell Line/Organism | Endpoint | Result |
| Cytotoxicity | MCF7 | IC50 (µM) at 48h | TBD |
| Cytotoxicity | NCI-H460 | IC50 (µM) at 48h | TBD |
| Cytotoxicity | SF-268 | IC50 (µM) at 48h | TBD |
| Apoptosis | TBD | % Apoptotic Cells | TBD |
| Cell Cycle | TBD | % Cells in G2/M | TBD |
| Antimicrobial | S. aureus | MIC (µg/mL) | TBD |
| Antimicrobial | E. coli | MIC (µg/mL) | TBD |
| Antimicrobial | C. albicans | MIC (µg/mL) | TBD |
A low IC50 value in the cytotoxicity assays would suggest potent anti-proliferative activity. Significant increases in the apoptotic cell population or arrest in a particular phase of the cell cycle would provide insights into the mechanism of action. MIC values will determine the compound's potential as an antimicrobial agent.
Conclusion and Future Directions
This document provides a structured, multi-tiered approach for the initial in vitro characterization of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. The data generated from these protocols will establish a foundational understanding of its biological activity, guiding further research. Positive results in the anti-cancer assays would justify more in-depth studies, including enzymatic assays to confirm ALDH1A3 inhibition and in vivo xenograft models. Promising antimicrobial activity would warrant further investigation against a broader panel of pathogens, including resistant strains.
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Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. (2018). International Journal of General Medicine. [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Scientia Pharmaceutica. [Link]
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Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. ResearchGate. [Link]
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Open-label taste-testing study to evaluate the acceptability of both strawberry-flavored and orange-flavored amylmetacresol/2,4-dichlorobenzyl alcohol throat lozenges in healthy children. (2012). Clinical Pharmacology: Advances and Applications. [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2007). Molbank. [Link]
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Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of Dichlorobenzyl Ether
Abstract
Dichlorobenzyl ether represents a class of halogenated aromatic compounds with largely uncharacterized biological activity. While structurally related compounds, such as 2,4-dichlorobenzyl alcohol, are known for their antiseptic properties[1][2][3], the bioactivity profile of the ether-linked counterparts remains to be elucidated. This guide presents a comprehensive, phased experimental framework for the systematic investigation of dichlorobenzyl ether's biological effects, from initial computational predictions to detailed in vitro and in vivo characterization. The protocols herein are designed to be robust and self-validating, providing researchers with a clear roadmap to uncover potential therapeutic or toxicological properties.
Introduction: The Rationale for a Phased Investigative Approach
The journey of a novel compound from the bench to potential clinical application is a multi-stage process that requires careful, logical progression to maximize resources and ensure data integrity. Over 90% of marketed drugs are small molecules, yet their development is a decade-long, multi-billion dollar endeavor[4]. For a compound with limited precedent like dichlorobenzyl ether, a tiered approach is critical. It allows for early "fail-fast" decision-making and ensures that extensive resources are committed only to compounds showing significant promise.
Our strategy is built on three core phases:
-
Phase 1: In Silico Assessment & Target Prediction. Leveraging computational tools to predict potential biological targets and pharmacokinetic properties, guiding initial experimental design.
-
Phase 2: In Vitro Bioactivity & Mechanistic Screening. A comprehensive suite of cell-based and biochemical assays to determine cytotoxicity, identify primary bioactivities, and begin to unravel the mechanism of action (MoA).
-
Phase 3: Preliminary In Vivo Characterization. Foundational animal studies to assess toxicology and pharmacokinetics, providing a bridge from in vitro findings to a whole-organism context.
This document serves as both a strategic guide and a practical protocol manual for executing this discovery workflow.
Phase 1: In Silico Assessment - Predicting Before Pipetting
Before initiating wet-lab experiments, computational analysis can provide invaluable direction. By comparing the structure of dichlorobenzyl ether to vast libraries of compounds with known activities, we can generate hypotheses about its potential targets and liabilities.
Rationale: This step is a cost-effective screening method to prioritize experimental avenues. Public databases like ChEMBL contain millions of bioactivity data points for over a million compounds, which can be mined for structurally similar molecules[5]. This allows for the prediction of potential targets and helps avoid pursuing compounds with a high likelihood of toxicity or poor drug-like properties[6][7][8].
Workflow:
-
Structural Similarity Search: Utilize platforms like ChEMBL or PubChem to identify known drugs or bioactive molecules that share structural motifs with the specific dichlorobenzyl ether isomer under investigation.
-
Target Prediction Modeling: Employ machine learning-based tools (e.g., SwissTargetPrediction, PASS Online) to predict a spectrum of potential protein targets based on the compound's 2D and 3D structure.
-
ADMET Profiling: Use computational models (e.g., SwissADME, pkCSM) to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This provides an early warning for potential pharmacokinetic challenges[9][10].
Phase 2: In Vitro Bioactivity & Mechanistic Screening
This phase represents the core of the bioactivity discovery process, moving from prediction to empirical testing. It is structured in tiers to logically narrow down the compound's effects.
Caption: High-level workflow from computational prediction to in vivo testing.
Tier 1: Foundational Cytotoxicity Assessment
Causality: The first essential question for any novel compound is its effect on cell viability. A highly cytotoxic compound may be a candidate for an anti-cancer therapeutic, whereas a non-cytotoxic compound is desirable for most other applications. This initial screen is fundamental for determining the appropriate concentration range for all subsequent cell-based assays[11].
Protocol: MTT Assay for Cell Viability This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Dichlorobenzyl ether (DCE), dissolved in DMSO to create a 10 mM stock solution.
-
Selected cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for a non-cancerous control)[12][13].
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Plate reader (570 nm absorbance).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DCE stock solution in complete medium. Common final concentrations range from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest DCE dose) and "untreated control" wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Tier 2: Targeted Bioactivity Screening
If the compound is not broadly cytotoxic at reasonable concentrations, or if its cytotoxicity is cell-line specific, the next step is to screen for targeted biological activities. The choice of assays should be guided by the in silico predictions from Phase 1 and the known activities of structurally related molecules.
Example Targeted Assays:
-
Enzyme Inhibition Assays: Many drugs act by inhibiting enzymes[14]. A general screen against a panel of common drug-target enzymes (e.g., kinases, proteases, phosphatases) can quickly identify potential mechanisms. These assays measure enzyme activity in the presence of the test compound[15][16][17].
-
Antimicrobial/Antiviral Assays: Given that the related compound 2,4-dichlorobenzyl alcohol is an antiseptic[1][18], testing for antibacterial (e.g., minimum inhibitory concentration assay) and antiviral (e.g., plaque reduction assay) activity is a logical step.
-
Receptor Binding/Ion Channel Assays: The anesthetic properties of 2,4-dichlorobenzyl alcohol are thought to involve sodium channel blockade[1][19]. Assays measuring binding to specific receptors or modulation of ion channel activity can explore similar neurological targets.
Tier 3: Mechanism of Action (MoA) Elucidation
If a reproducible "hit" is identified in Tier 2, the focus shifts to understanding how the compound elicits its effect. This involves investigating its impact on intracellular signaling pathways.
Caption: Decision tree for in vitro screening and mechanism of action studies.
Rationale: Signal transduction pathways are the networks that control cellular processes like growth, proliferation, and death[20]. Understanding if a compound modulates these pathways is key to defining its MoA. For example, a compound that inhibits a specific kinase in an enzyme assay should also show a downstream effect on the phosphorylation of that kinase's substrate in a cell-based assay.
Common MoA Assays:
-
Western Blotting: To measure changes in the expression or phosphorylation status of key signaling proteins.
-
Reporter Gene Assays: To measure the activity of transcription factors that are endpoints of signaling pathways.
-
Multiplex Immunoassays: Using technologies like Luminex® to simultaneously measure multiple phosphoproteins and total proteins from a single sample, providing a broader view of the signaling network[21][22].
Phase 3: Preliminary In Vivo Characterization
Promising in vitro data must be validated in a whole-organism model. This phase provides critical information on the compound's safety and behavior in a complex biological system.
Pharmacokinetic (PK) Studies
Causality: A compound is only effective if it can reach its target in the body at a sufficient concentration and for a sufficient duration. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are fundamental to translating an in vitro IC₅₀ into a viable in vivo dosing regimen[23][24].
Protocol Outline: Rodent PK Study
-
Dosing: Administer a single dose of dichlorobenzyl ether via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in the plasma at each time point.
-
Data Modeling: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Acute Toxicology Studies
Causality: Safety is paramount. Acute toxicology studies are required to determine the potential for adverse effects and to establish a safe dose range for further efficacy studies. These studies must be conducted in accordance with internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals[27][28][29].
Protocol Reference:
-
OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. This guideline is designed to estimate the LD₅₀ (median lethal dose) while minimizing the number of animals used[30]. The study involves dosing animals sequentially, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. Observations include mortality, clinical signs of toxicity, and body weight changes[31].
Data Presentation & Interpretation
Clear data presentation is crucial for accurate interpretation. Quantitative results should always be summarized in tables.
Table 1: Example Cytotoxicity Data for Dichlorobenzyl Ether (DCE)
| Cell Line | Cell Type | IC₅₀ (µM) after 48h | 95% Confidence Interval |
| HeLa | Human Cervical Cancer | 12.5 | 10.2 - 15.3 |
| MCF-7 | Human Breast Cancer | 28.1 | 22.5 - 35.1 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | N/A |
| Positive Control (Doxorubicin) | N/A | 0.8 | 0.6 - 1.1 |
Interpretation: The hypothetical data above would suggest that DCE exhibits moderate, selective cytotoxicity against cancer cell lines compared to a non-cancerous line, warranting further investigation as a potential anti-cancer agent.
Conclusion
The experimental design detailed in these application notes provides a systematic and robust framework for characterizing the bioactivity of dichlorobenzyl ether. By progressing logically from in silico prediction through tiered in vitro screening and into preliminary in vivo analysis, researchers can efficiently identify and validate biological activities. This phased approach, grounded in principles of scientific integrity and supported by detailed, self-validating protocols, ensures that the therapeutic or toxicological potential of novel compounds like dichlorobenzyl ether can be explored with confidence and precision.
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Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]
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Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research | Oxford Academic URL: [Link]
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Title: Animal Models in Toxicologic Research: Rodents | Request PDF Source: ResearchGate URL: [Link]
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Title: The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology Source: PubMed Central (PMC) URL: [Link]
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Title: Values and Limitations of Animal Toxicity Data Source: Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI URL: [Link]
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Title: Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body Source: MDPI URL: [Link]
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Title: OECD Guidelines for the Testing of Chemicals | Request PDF Source: ResearchGate URL: [Link]
-
Title: Signal transduction Source: Wikipedia URL: [Link]
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Title: OECD GUIDELINES FOR TESTING OF CHEMICALS Source: OECD URL: [Link]
-
Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS (Combined Chronic Toxicity/Carcinogenicity Studies) Source: Wisner Baum URL: [Link]
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- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Welcome to the dedicated technical support center for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges of this specific Williamson ether synthesis.
Introduction to the Synthesis
The synthesis of 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a classic example of the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on 2,6-dichlorobenzyl halide (typically chloride or bromide) to form the desired ether.[1][2] While mechanistically straightforward, the steric hindrance imposed by the two chlorine atoms on the benzyl halide can significantly impact reaction rates and promote undesired side reactions.[1] This guide will address these specific challenges to help you improve your yield and purity.
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Q1: My reaction is very slow or appears to have stalled. What are the likely causes and how can I fix it?
-
Insufficiently Strong Base: The acidity of the phenolic proton on 4-hydroxybenzaldehyde requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. If you are using a weak base like sodium bicarbonate (NaHCO(_3)), the equilibrium may not favor the phenoxide, leading to a slow reaction.
-
Solution: Consider using a stronger base such as potassium carbonate (K(_2)CO(_3)) or, for a more robust reaction, sodium hydride (NaH).[2] When using NaH, ensure anhydrous conditions as it reacts violently with water.
-
-
Steric Hindrance: The two chlorine atoms on the 2,6-dichlorobenzyl halide create significant steric hindrance around the electrophilic carbon. This sterically demanding environment can slow down the S(_N)2 reaction.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. A typical temperature range for this reaction is 50-100 °C.[3] Additionally, extending the reaction time (e.g., 12-24 hours) may be necessary for complete conversion.
-
-
Poor Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or acetone. These solvents effectively solvate the cation of the base but leave the nucleophile relatively free to attack the electrophile, thus accelerating the reaction.[1]
-
Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
The formation of an alkene byproduct is a classic issue in Williamson ether synthesis, arising from a competing E2 elimination reaction.[1] The strong base required for the reaction can also act as a base to abstract a proton from the benzylic position of the 2,6-dichlorobenzyl halide, leading to the formation of 2,6-dichlorostyrene.
Caption: E2 elimination side reaction leading to an alkene byproduct.
-
Solutions to Minimize E2 Elimination:
-
Use a Less Hindered Base: While a strong base is necessary, a very bulky base can favor elimination. Potassium carbonate is often a good compromise.
-
Control Temperature: Higher temperatures can sometimes favor elimination over substitution. If you are observing a significant amount of the alkene byproduct, try running the reaction at a lower temperature for a longer period.
-
Choice of Halide: Benzyl bromides are generally more reactive than chlorides in S(_N)2 reactions. Using 2,6-dichlorobenzyl bromide might allow for a lower reaction temperature, thereby reducing the extent of the E2 side reaction.
-
Q3: My final product is contaminated with unreacted 4-hydroxybenzaldehyde. How can I effectively remove it?
Unreacted 4-hydroxybenzaldehyde can be challenging to remove by standard column chromatography due to its polarity. A more effective method is to exploit the acidic nature of its phenolic proton.
-
Aqueous Base Wash: During the workup, washing the organic layer with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will deprotonate the unreacted 4-hydroxybenzaldehyde, forming the water-soluble sodium or potassium salt. This salt will then partition into the aqueous layer, effectively separating it from your desired product which remains in the organic layer.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite.[4] This can be a highly effective purification method.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite.
-
The 4-hydroxybenzaldehyde will form a solid adduct which can be removed by filtration.
-
The desired product can then be recovered from the filtrate.
-
Q4: I am unsure about the identity and purity of my final product. What are the key analytical techniques I should use?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the structure of your product. Look for the disappearance of the phenolic -OH proton from 4-hydroxybenzaldehyde and the appearance of a new singlet for the benzylic protons (-CH(_2)-) of the 2,6-dichlorobenzyl group, typically in the range of 5.0-5.5 ppm. You should also observe the characteristic signals for the aromatic protons of both rings.
-
¹³C NMR: This will confirm the presence of all carbon atoms in the molecule. Key signals to look for include the aldehyde carbonyl carbon (~190 ppm), the benzylic carbon (~70 ppm), and the aromatic carbons.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your product and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. For 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (C(14)H({10})Cl(_2)O(_2)), the expected molecular weight is approximately 280.01 g/mol .[5]
Optimized Experimental Protocol
This protocol is an adaptation of established Williamson ether synthesis procedures and is designed to provide a good starting point for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
| Reagent | Molar Equivalents | Purpose |
| 4-Hydroxybenzaldehyde | 1.0 | Starting Material |
| 2,6-Dichlorobenzyl Bromide | 1.1 | Electrophile |
| Potassium Carbonate (K(_2)CO(_3)) | 1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous dimethylformamide (DMF).
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide. Then, add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with a 1M aqueous solution of NaOH (2x) to remove any unreacted 4-hydroxybenzaldehyde.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.
-
Data Interpretation
Expected ¹H NMR Data (in CDCl(_3)):
-
Aldehyde proton (-CHO): Singlet, ~9.9 ppm
-
Aromatic protons (benzaldehyde ring): Two doublets, ~7.8 ppm and ~7.1 ppm
-
Aromatic protons (dichlorobenzyl ring): Doublet and triplet, ~7.4-7.2 ppm
-
Benzylic protons (-OCH(_2)-): Singlet, ~5.3 ppm
Expected ¹³C NMR Data (in CDCl(_3)):
-
Aldehyde carbonyl carbon: ~191 ppm
-
Aromatic carbons: ~164, 136, 132, 131, 130, 129, 115 ppm
-
Benzylic carbon: ~65 ppm
References
- Ghosh, C., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.
- ChemicalBook. (2023).
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Royal Society of Chemistry. (2016).
- Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
- WIPO. (1998).
- ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Plourde, G. L., & Spaetzel, R. R. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubChem.
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- 5. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dichlorobenzyl Ethers
This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of dichlorobenzyl ethers. It is designed for researchers, scientists, and professionals in drug development to diagnose and resolve experimental challenges, ensuring higher yield and purity of the target compounds.
Troubleshooting Guide & FAQs
The synthesis of dichlorobenzyl ethers, typically achieved via modifications of the Williamson ether synthesis, is a crucial step in the preparation of many active pharmaceutical ingredients and chemical intermediates. However, the reactivity of the dichlorobenzyl chloride starting material can lead to several competing side reactions. This guide addresses the most common issues in a practical question-and-answer format.
FAQ 1: I am observing a significant amount of a high-boiling point impurity, which I suspect is bis(2,4-dichlorobenzyl) ether. What causes this and how can I prevent it?
Root Cause Analysis:
This is the most frequently encountered side reaction. It occurs when the desired dichlorobenzyl alcohol product (or its corresponding alkoxide) acts as a nucleophile and attacks another molecule of the electrophilic 2,4-dichlorobenzyl chloride starting material.[1][2] This reaction is particularly prevalent in one-pot syntheses where the alcohol is generated in situ in the presence of unreacted benzyl chloride.
-
Mechanism: The reaction proceeds via a standard Williamson ether synthesis pathway, where the nucleophile is the dichlorobenzyl alkoxide.
Mitigation Strategies:
The most effective way to prevent this side reaction is to ensure that the dichlorobenzyl chloride is fully consumed or removed before the dichlorobenzyl alcohol is deprotonated to form its reactive alkoxide. A robust two-stage synthesis is the recommended approach.[2]
Recommended Protocol: Two-Stage Synthesis to Minimize Bis-Ether Formation [2][3]
-
Stage 1: Esterification. Convert 2,4-dichlorobenzyl chloride to a more stable ester intermediate, such as 2,4-dichlorobenzyl acetate. This sequesters the reactive chloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium acetate (e.g., 2.1 equivalents) and a phase transfer catalyst like tetrabutylammonium hydrogen sulphate (e.g., 0.02 equivalents) in water.
-
Reaction: Add 2,4-dichlorobenzyl chloride (1 equivalent) to the solution.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 20-25 hours, or until TLC/GC-MS analysis shows complete consumption of the starting chloride.
-
-
Stage 2: Hydrolysis. The stable ester intermediate is then hydrolyzed to the desired alcohol.
-
Base Addition: To the reaction mixture from Stage 1, carefully add a solution of aqueous sodium hydroxide (e.g., 70% w/v).
-
Hydrolysis: Continue refluxing for an additional 30-60 minutes to ensure complete hydrolysis of the acetate ester.
-
Workup: Cool the mixture, and the 2,4-dichlorobenzyl alcohol product can be isolated by filtration or extraction. This alcohol can then be used in a subsequent, clean Williamson ether synthesis with a different alkyl halide without the risk of forming the bis-ether impurity.
-
FAQ 2: My yield is low, and I suspect elimination byproducts are forming. What conditions favor elimination, and how can I promote the desired SN2 reaction?
Root Cause Analysis:
The Williamson ether synthesis is a classic SN2 reaction, which is always in competition with the E2 elimination pathway.[4] While 2,4-dichlorobenzyl chloride is a primary halide, which strongly favors substitution, the choice of base and reaction conditions can still influence the outcome.[5][6]
-
Favorable Conditions for Elimination (E2):
-
Sterically Hindered Bases: Strong, bulky bases like potassium tert-butoxide are more likely to act as a base (abstracting a proton) rather than a nucleophile.[4]
-
High Temperatures: Increased temperatures generally favor elimination over substitution.
-
Solvent: Less polar, aprotic solvents can favor elimination.
-
Mitigation Strategies:
To maximize the SN2 pathway for ether formation:
-
Choice of Base: Use a strong, but less sterically hindered base to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide, and the by-product is hydrogen gas, which simply bubbles out of the reaction.[5]
-
Temperature Control: Maintain the lowest practical temperature that allows the reaction to proceed at a reasonable rate. For many Williamson syntheses, temperatures between 25°C and 80°C are effective.
-
Reaction Configuration: Ensure you are using the correct synthetic strategy. The Williamson synthesis works best when the alkyl halide is primary and unhindered.[6][7] Since dichlorobenzyl chloride is a primary halide, it is an ideal electrophile for this reaction.
FAQ 3: I am seeing unexpected, higher molecular weight impurities. Could this be a result of Friedel-Crafts side reactions?
Root Cause Analysis:
Yes, this is a plausible side reaction, especially if acidic conditions are inadvertently introduced. Dichlorobenzyl chloride is a benzylic halide, and in the presence of a Lewis acid (like AlCl₃ or FeCl₃) or a strong Brønsted acid, it can generate a stabilized benzylic carbocation.[8][9] This electrophile can then attack the aromatic ring of another molecule (reactant or product) in a classic Friedel-Crafts alkylation, leading to polymeric or dimeric byproducts.[10][11][12]
Mitigation Strategies:
-
Avoid Lewis Acids: Ensure all glassware is clean and free of any residual Lewis acid catalysts from previous reactions.
-
Control pH: The reaction should be run under basic or neutral conditions. The presence of a base to form the alkoxide naturally prevents the accumulation of acidic species that could promote Friedel-Crafts reactions.
-
Use High-Purity Reagents: Ensure that the dichlorobenzyl chloride starting material is not contaminated with any Lewis acids used in its own synthesis (e.g., from the chlorination of dichlorotoluene).
Visualizing Reaction Pathways
The following diagram illustrates the desired SN2 pathway for dichlorobenzyl ether synthesis versus the major competing side reactions.
Caption: Main vs. Side Reaction Pathways
Troubleshooting Summary Table
| Observed Problem | Probable Cause (Side Reaction) | Recommended Solution(s) |
| High MW impurity; appears as a dimer of the starting material. | Bis-ether formation. The alcohol product reacts with the starting benzyl chloride.[1][2] | Use a two-stage synthesis (esterification then hydrolysis). Ensure the starting halide is fully consumed before generating the final alkoxide. |
| Low yield, potential alkene byproducts detected by NMR/GC-MS. | E2 Elimination. A bulky base or high temperature is favoring elimination over substitution.[4] | Use a non-hindered base (e.g., NaH). Maintain the lowest effective reaction temperature. |
| Formation of tar-like, polymeric, or insoluble aromatic material. | Friedel-Crafts Alkylation. Acidic contaminants are catalyzing the alkylation of aromatic rings.[8][9] | Ensure the reaction is run under basic conditions. Use high-purity reagents and acid-free glassware. |
| Starting material consumed, but desired ether not formed; alcohol is present. | Hydrolysis. Water in the reaction is hydrolyzing the benzyl chloride. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| A solid precipitate forms when using a tertiary amine base. | Quaternary Ammonium Salt Formation. The amine base is acting as a nucleophile.[13][14] | Switch to a non-nucleophilic base (e.g., DBU, NaH) or a carbonate base (K₂CO₃). |
| Presence of aldehyde or carboxylic acid impurities. | Oxidation. The benzylic position is being oxidized.[15] | Run the reaction under an inert atmosphere (N₂ or Ar). Ensure reagents are free from oxidizing contaminants. |
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve issues during your synthesis.
Caption: Step-by-step troubleshooting workflow.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ACS Publications. (n.d.). Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]
-
ResearchGate. (2025). The Preparation of Some Quaternary Ammonium Salts. [Link]
-
ResearchGate. (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides. [Link]
-
MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]
-
NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Brainly. (2023). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. One moment, please... [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 14. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
Navigating the Challenges of Sterically Hindered Williamson Ether Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and expert insights for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, particularly when dealing with sterically hindered halides. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to overcome synthetic hurdles with a robust, scientifically-grounded approach.
Introduction: The Steric Hurdle in a Classic Reaction
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century and a half, is a powerful and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the carbon atom bearing the leaving group.[1][3] This mechanism is highly sensitive to steric hindrance around the reaction center.[1][4]
When the alkyl halide is sterically hindered (i.e., a secondary or tertiary halide), the accessibility of the electrophilic carbon is diminished. This steric congestion impedes the backside attack of the nucleophilic alkoxide, slowing down the SN2 pathway. Consequently, a competing reaction, the base-catalyzed elimination (E2) of the alkyl halide to form an alkene, often becomes the dominant pathway, leading to low yields or complete failure of the desired ether synthesis.[1][5][6] Tertiary alkyl halides, in particular, are notorious for exclusively yielding elimination products.[1][4]
This guide is structured to address the common issues encountered when attempting the Williamson ether synthesis with these challenging substrates. We will explore practical solutions, alternative strategies, and the underlying principles that govern the competition between substitution and elimination.
Troubleshooting Guide: A Question-and-Answer Approach
Low or No Product Formation
Q1: I am attempting to react a secondary alkyl bromide with sodium ethoxide in ethanol, but I am observing very low conversion to the desired ether. What is the likely cause and how can I improve the yield?
A1: This is a classic scenario where the competing E2 elimination reaction is likely dominating over the desired SN2 pathway.[1] The ethoxide ion is not only a nucleophile but also a strong base, and with a secondary alkyl halide, the activation energy for elimination is comparable to that of substitution. The use of ethanol, a protic solvent, can also solvate the alkoxide, reducing its nucleophilicity.
Causality:
-
Steric Hindrance: The secondary nature of the alkyl bromide impedes the backside attack required for the SN2 mechanism.
-
Strongly Basic Nucleophile: Ethoxide is a strong base, favoring the E2 pathway.
-
Protic Solvent: Ethanol can form hydrogen bonds with the ethoxide, creating a solvent shell that hinders its ability to act as a nucleophile.
Solutions & Scientific Rationale:
-
Reverse the Reactants (If Possible): The most effective strategy is to switch the roles of the nucleophile and the electrophile. If your target ether is asymmetrical, consider if you can use the secondary alcohol to form a secondary alkoxide and react it with a primary alkyl halide (e.g., ethyl bromide). Primary alkyl halides are much more susceptible to SN2 reactions and less prone to elimination.[1]
-
Optimize Your Solvent Choice: Switch from a protic solvent like ethanol to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] These solvents are excellent at solvating the cation (e.g., Na+) but do not strongly solvate the alkoxide anion. This leaves the alkoxide "naked" and more nucleophilically potent, thereby favoring the SN2 reaction.
-
Employ a Milder Base: Instead of a strong base like sodium ethoxide, consider using a weaker, non-nucleophilic base to generate the alkoxide in situ. For example, if you are reacting a phenol (which is more acidic than an alcohol), a milder base like potassium carbonate (K2CO3) can be sufficient. This reduces the concentration of free, strongly basic alkoxide at any given time, potentially tipping the balance towards substitution.
-
Consider Phase-Transfer Catalysis (PTC): This technique is particularly useful for increasing the reactivity of the nucleophile. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides. This enhances the effective concentration and nucleophilicity of the alkoxide, often leading to improved yields of the SN2 product.
Formation of an Alkene (Elimination Product)
Q2: My primary product is an alkene instead of the expected ether. I am using a bulky tertiary alkoxide with a primary alkyl halide. What is happening and how can I favor ether formation?
A2: While primary alkyl halides are generally excellent substrates for SN2 reactions, the use of a sterically hindered, strongly basic alkoxide, such as potassium tert-butoxide, can significantly promote the E2 elimination pathway, even with a primary halide.[4]
Causality:
-
Bulky Base: The large size of the tert-butoxide ion makes it a more effective base than a nucleophile. It is sterically hindered from attacking the carbon atom (SN2) but can readily abstract a proton from a beta-carbon, leading to elimination (E2).
Solutions & Scientific Rationale:
-
Strategic Reactant Design: As with secondary halides, the best approach is to redesign your synthesis. To form an ether with a tertiary alkyl group, it is far more effective to use a tertiary alcohol (to form the tertiary alkoxide) and a primary alkyl halide (e.g., methyl iodide).[4] In your case, since you are already using a tertiary alkoxide with a primary halide and still observing elimination, it suggests that the specific substrate may be particularly prone to this pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running your reaction at a lower temperature may help to favor the SN2 pathway.
-
Change the Base: If possible, use a less sterically hindered alkoxide. However, if the tertiary alkyl group is a necessary component of your target ether, this may not be an option.
When to Abandon the Williamson Ether Synthesis: Alternative Strategies
Q3: I am trying to synthesize a di-tertiary ether. The Williamson ether synthesis is clearly not a viable option. What alternative methods should I consider?
A3: You are correct; the Williamson ether synthesis is not suitable for the synthesis of di-tertiary ethers due to the extreme steric hindrance and the propensity of tertiary halides to undergo elimination. For such challenging targets, you must turn to alternative methods that do not rely on an SN2 mechanism.
Recommended Alternatives:
-
Acid-Catalyzed Addition of an Alcohol to an Alkene: This method involves the formation of a carbocation intermediate. For example, to synthesize tert-amyl methyl ether, 2-methyl-2-butene can be reacted with methanol in the presence of an acid catalyst.[7][8] The alkene is protonated to form a stable tertiary carbocation, which is then trapped by the alcohol.
-
Mitsunobu Reaction: For the synthesis of ethers from primary or secondary alcohols where the Williamson synthesis fails due to steric hindrance or epimerization concerns, the Mitsunobu reaction is a powerful alternative.[9][10][11] This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable for complex molecule synthesis.[10][11] However, the Mitsunobu reaction also has its limitations, particularly with very bulky secondary alcohols, and can be challenging to purify due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[12][13]
-
Expert Tip: For sluggish Mitsunobu reactions with hindered substrates, increasing the concentration and employing sonication can dramatically reduce reaction times and improve yields.[14]
-
Data Presentation: Navigating Reaction Conditions
The following table provides a summary of recommended reaction conditions and expected outcomes for the Williamson ether synthesis based on the structure of the alkyl halide.
| Alkyl Halide Type | Recommended Alkoxide | Recommended Solvent | Primary Reaction | Expected Outcome |
| Methyl | Primary, Secondary, or Tertiary | Polar Aprotic (DMF, DMSO) | SN2 | Excellent Yield of Ether |
| Primary | Primary, Secondary, or Tertiary | Polar Aprotic (DMF, DMSO) | SN2 | Good to Excellent Yield of Ether |
| Secondary | Primary (less hindered) | Polar Aprotic (DMF, DMSO) | SN2 / E2 Competition | Mixture of Ether and Alkene; Yield is Substrate Dependent |
| Tertiary | Any | Any | E2 | Exclusively Alkene Product |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with a Secondary Halide Using Phase-Transfer Catalysis (Illustrative Example)
Synthesis of 2-Ethoxypropane from 2-Bromopropane and Ethanol
-
Reactants: 2-Bromopropane, Ethanol, Sodium Hydroxide, Tetrabutylammonium Bromide (TBAB).
-
Solvent: Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (1.2 equivalents) and a 50% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Add tetrabutylammonium bromide (0.05 equivalents) as the phase-transfer catalyst.
-
Add toluene as the organic solvent.
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring.
-
Slowly add 2-bromopropane (1.0 equivalent) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70-80 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Protocol 2: Synthesis of a Hindered Ether via Acid-Catalyzed Alkene Alkoxymercuration-Demercuration
Synthesis of tert-Amyl Methyl Ether from 2-Methyl-2-Butene and Methanol
-
Reactants: 2-Methyl-2-butene, Methanol, Mercury(II) trifluoroacetate, Sodium borohydride.
-
Solvent: Methanol.
-
Procedure:
-
In a round-bottom flask, dissolve mercury(II) trifluoroacetate in methanol.
-
Cool the solution in an ice bath and slowly add 2-methyl-2-butene (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the alkoxymercuration is complete (monitored by the disappearance of the alkene).
-
To the resulting solution, add an aqueous solution of sodium borohydride (NaBH4) slowly, keeping the temperature below 25 °C.
-
Stir for an additional 1-2 hours.
-
Separate the organic layer, which contains the product, from the aqueous layer containing the mercury salts.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and purify by distillation.
-
Visualizing the Concepts
Diagram 1: The SN2 vs. E2 Competition
Caption: The competition between SN2 and E2 pathways for a secondary alkyl halide.
Diagram 2: Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. CN103787843A - Method for preparing tert-amyl methyl ether - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
stability issues of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in solution
Welcome to the technical support center for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues of this compound in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Stability Profile
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a bifunctional molecule, and its stability in solution is dictated by the reactivity of its two key functional groups: the aldehyde and the benzyl ether .
-
The Aldehyde Group: Aldehydes are susceptible to oxidation, readily converting to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen (autoxidation).[1][2][3][4] This process can be accelerated by light and the presence of metal ions.
-
The Benzyl Ether Linkage: The ether bond, while generally more stable than the aldehyde, can undergo cleavage under certain conditions. The primary routes of degradation for a benzyl ether are acid-catalyzed hydrolysis and oxidative cleavage.[5]
This guide will provide practical, evidence-based strategies to mitigate these degradation pathways.
Part 1: Proactive Stability Management
The most effective way to deal with stability issues is to prevent them. This section provides best practices for the storage and handling of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in both solid and solution forms.
Frequently Asked Questions (FAQs) - Storage & Handling
Q1: What are the ideal storage conditions for the solid compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at -20°C.[6] The key is to protect it from the three main environmental aggressors:
-
Oxygen: Minimizes oxidation of the aldehyde.
-
Moisture: Prevents hydrolysis and potential reactions with the compound.
-
Light: Aromatic aldehydes can be light-sensitive.
For ultimate protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[6]
Q2: What is the best solvent for preparing stock solutions?
For long-term storage, a high-quality, anhydrous, aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. However, it is crucial to use a fresh bottle of anhydrous DMSO, as absorbed water can compromise the stability of the compound.[7]
Q3: How should I store stock solutions?
Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen upon opening.[8] A study on a diverse set of compounds in DMSO showed that at room temperature, the probability of observing the compound was 83% after 6 months and only 52% after one year, highlighting the importance of frozen storage.[9]
Q4: For how long can I store my stock solution at -20°C?
While specific data for this compound is not available, it is best practice to prepare fresh stock solutions every 1-3 months. If an older stock solution must be used, its purity should be verified by an analytical method like HPLC or UPLC before use.
Q5: What is the impact of solvent choice on stability for immediate experimental use?
The choice between aprotic and protic solvents can influence stability.
-
Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These are generally preferred for stock solutions as they do not have O-H or N-H bonds and are less likely to participate in hydrogen bonding with the compound, which can sometimes facilitate degradation pathways.[10][11]
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen bond with the aldehyde and ether oxygen, potentially increasing the rate of hydrolysis of the benzyl ether, especially if the solution pH is not neutral.[11][12] For aqueous buffers, ensure the pH is maintained close to neutral (pH 6-8) and use freshly prepared solutions for your experiments.
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | > 1 year | Store in an amber vial, desiccated, under inert gas.[6] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | 1-3 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[8] |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Maintain pH between 6 and 8. |
Part 2: Reactive Troubleshooting Guide
If you suspect degradation of your compound, this section provides a systematic approach to identifying and resolving the issue.
Problem: Inconsistent or poor results in my assay (e.g., loss of potency, unexpected biological response).
This is often the first sign of compound instability. The goal is to determine if the compound has degraded and, if so, to identify the cause.
Step 1: Purity Analysis of the Stock Solution
Before troubleshooting your assay, you must confirm the integrity of your starting material.
Protocol: Rapid Purity Assessment by UPLC-MS
This protocol is designed to quickly assess the purity of your stock solution and identify potential degradation products.
-
Sample Preparation:
-
Carefully thaw an aliquot of your stock solution (e.g., 10 mM in DMSO).
-
Dilute it to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.
-
-
UPLC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (MS) in both positive and negative ion modes.
-
-
Data Analysis:
-
Expected Mass: The exact mass of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (C₁₄H₁₀Cl₂O₂) is approximately 280.0058 g/mol . Look for the corresponding [M+H]⁺ or [M-H]⁻ ions.
-
Purity Assessment: Integrate the peak area of the parent compound and any other observed peaks in the UV chromatogram. A significant decrease from the expected >95% purity indicates degradation.
-
Degradation Product Identification:
-
Oxidation Product: Look for a peak with a mass corresponding to the carboxylic acid (C₁₄H₁₀Cl₂O₃), which would have a mass of approximately 296.0007 g/mol (an increase of 16 Da).
-
Hydrolysis Products: Look for peaks corresponding to 4-hydroxybenzaldehyde (C₇H₆O₂, mass ~122.0368 g/mol ) and 2,6-dichlorobenzyl alcohol (C₇H₆Cl₂O, mass ~175.9744 g/mol ).
-
-
Visualization: Potential Degradation Pathways
The following diagram illustrates the primary chemical liabilities of the molecule.
Sources
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- 5. Benzyl Ethers [organic-chemistry.org]
- 6. ossila.com [ossila.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of Benzaldehyde Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzaldehyde derivatives. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot common issues, and interpret your results with confidence. Benzaldehyde and its derivatives are foundational scaffolds in pharmaceuticals, fragrances, and agrochemicals. Understanding their stability and degradation is paramount for assessing shelf-life, metabolic fate, and environmental persistence.
Section 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions about the primary mechanisms governing the degradation of benzaldehyde derivatives.
Q1: What are the principal degradation pathways for benzaldehyde derivatives?
A1: Benzaldehyde derivatives degrade via three primary routes: chemical, microbial, and photochemical.
-
Chemical Degradation (Autoxidation): The most common non-microbial pathway is autoxidation, where the aldehyde functional group reacts with atmospheric oxygen. This process is often accelerated by light and heat, leading to the formation of the corresponding benzoic acid derivative.[1] This is a critical consideration for sample purity and storage.
-
Microbial Degradation: Microorganisms have evolved diverse enzymatic pathways to metabolize aromatic aldehydes. Under anaerobic conditions, bacteria may use benzaldehyde as an electron acceptor, reducing it to benzyl alcohol, or disproportionate it (a Cannizzaro-like reaction) to form both benzyl alcohol and benzoic acid.[2] Aerobic pathways typically involve oxidation to benzoic acid, which is then further catabolized via ring-cleavage mechanisms.[3][4]
-
Photochemical Degradation: Exposure to ultraviolet (UV) light can induce degradation, particularly for substituted benzaldehydes. This pathway often involves the generation of reactive radical species and can lead to complex product mixtures, including potential decarboxylation to form benzene derivatives under specific conditions.[5][6]
Q2: My benzaldehyde derivative is converting to benzoic acid in the stock bottle. Why is this happening and how can I prevent it?
A2: This is a classic case of autoxidation. The aldehyde proton is susceptible to radical abstraction, initiating a chain reaction with oxygen that results in the formation of a peroxy acid, which then oxidizes another aldehyde molecule to the carboxylic acid. This process is why older bottles of benzaldehyde are often contaminated with white crystals of benzoic acid.[1]
Prevention is key:
-
Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon to displace oxygen.[1]
-
Light Protection: Use amber glass bottles to protect the compound from light, which can catalyze the oxidation process.[7]
-
Low Temperature: Refrigeration is recommended to slow the reaction rate.[7]
-
Purity Check: Always assay the purity of your starting material before an experiment, as the presence of benzoic acid can interfere with subsequent reactions or analyses.[1]
Q3: What are the key enzymes in the microbial metabolism of benzaldehyde?
A3: The specific enzymes depend on the microorganism and the metabolic conditions (aerobic vs. anaerobic). Key classes include:
-
Aldehyde Dehydrogenases (ALDHs): These enzymes are widespread and typically catalyze the NAD(P)+-dependent oxidation of benzaldehyde to benzoic acid. This is often the first and rate-limiting step in aerobic degradation pathways.
-
Benzyl Alcohol Dehydrogenases: These enzymes catalyze the reversible reaction between benzaldehyde and benzyl alcohol. In anaerobic metabolism, they can function to reduce benzaldehyde, using it as an electron sink.[2][8]
-
Dioxygenases: Once benzoic acid or a substituted analogue is formed, ring-hydroxylating dioxygenases initiate the cleavage of the aromatic ring, a critical step in funneling the carbon into central metabolism.[4]
Q4: I am studying an anaerobic microbial culture, and I see both benzyl alcohol and benzoic acid being formed from benzaldehyde. What is the mechanism?
A4: You are likely observing a dismutation or disproportionation reaction. Some anaerobic bacteria, such as certain Soehngenia or Desulfovibrio species, can utilize benzaldehyde in the absence of an external electron acceptor.[2][3] In this process, one molecule of benzaldehyde is oxidized to benzoic acid, and another is reduced to benzyl alcohol. This allows the organism to derive energy by balancing its redox state without requiring oxygen or other terminal electron acceptors.
Section 2: Troubleshooting Guide for Degradation Experiments
This guide provides a systematic approach to resolving common issues encountered during the study of benzaldehyde derivative degradation.
| Issue Encountered | Potential Cause & Scientific Rationale | Recommended Troubleshooting Steps |
| 1. Low or inconsistent reaction yields in a chemical synthesis using a benzaldehyde derivative. | The molar concentration of your aldehyde is lower than calculated due to autoxidation to the corresponding benzoic acid. The acidic impurity may also interfere with base-catalyzed reactions.[1] | 1. Assay Purity: Use HPLC or GC to quantify the purity of your starting material.[1][9] 2. Purify: If significant benzoic acid is present, purify the aldehyde by washing with a mild base (e.g., 5% NaHCO₃ solution) to extract the acidic impurity, followed by washing with brine and drying. For thermally stable compounds, distillation is an option.[10] |
| 2. Microbial culture stops growing or degrading the compound after initial activity. | Toxicity: Benzaldehyde and its derivatives can be toxic to microorganisms by disrupting membrane integrity and inhibiting key enzymes.[8][11] The initial concentration may have exceeded the tolerance threshold of your culture. | 1. Lower Initial Concentration: Determine the minimal inhibitory concentration (MIC) for your strain. 2. Fed-Batch Culture: Instead of a single high-dose addition, feed the substrate at a slow, controlled rate to maintain a low, non-toxic concentration. 3. Use Biofilms: Cells grown in a biofilm are often significantly more tolerant to toxic compounds like benzaldehyde than their free-living (planktonic) counterparts.[8] |
| 3. Appearance of unexpected peaks in HPLC/GC-MS analysis. | Alternative Pathways: You may be observing products from unexpected side reactions. For example, in the presence of strong bases and no α-protons, the Cannizzaro reaction can produce both the alcohol and carboxylic acid.[1] Photodegradation can also lead to a complex mixture of products.[6] | 1. Control Experiments: Run controls to isolate the cause: • No Microbes/Enzyme: To check for abiotic degradation. • No Light: To check for photochemical degradation. • Sterile Medium Only: To check for reactions with media components. 2. Characterize Peaks: Use mass spectrometry (MS) and, if possible, NMR to identify the structure of the unknown products. |
| 4. Irreproducible degradation rates between experimental replicates. | Oxygen & Light Variability: Autoxidation and photochemical reactions are highly sensitive to oxygen levels and light intensity. Inconsistent headspace volume or exposure to ambient light can cause significant variability.[1][5] | 1. Control Atmosphere: For microbial studies, ensure consistent anaerobic or aerobic conditions. For chemical stability studies, sparge solutions with N₂ or Ar and seal vials tightly. 2. Standardize Light Source: For photochemical studies, use a controlled photoreactor with a calibrated lamp. For all other experiments, protect samples from ambient light.[6] |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your derivative and analytical instrumentation.
Protocol 1: Stability-Indicating HPLC Method for Benzaldehyde and Benzoic Acid Derivatives
This method is designed to separate a neutral benzaldehyde derivative from its more polar primary degradation product, the corresponding benzoic acid.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure the carboxylic acid is protonated and well-retained).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Start with an isocratic or gradient method. A typical starting point is 60:40 (A:B), moving to a higher concentration of Solvent B to elute the less polar benzaldehyde.
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the wavelength to the λ_max of your benzaldehyde derivative (typically around 250-280 nm).
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration (~10-50 µg/mL).
-
Validation: Perform a forced degradation study (see Protocol 2) to ensure the method can resolve the parent peak from degradation product peaks, demonstrating specificity.[1]
| HPLC Method Parameters (Example) | |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
Protocol 2: Forced Degradation Study for a Benzaldehyde Derivative
Forced degradation (or stress testing) is essential for understanding degradation pathways and validating analytical methods.
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of your benzaldehyde derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: [1]
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis (Cannizzaro): Mix stock solution with 0.1 M NaOH. Keep at room temperature for 4-6 hours.
-
Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid compound or a solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 48 hours.[6]
-
Thermal Degradation: Store the solid sample at a high temperature (e.g., 105 °C) for 48 hours.
-
-
Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all stressed samples using your stability-indicating HPLC method (Protocol 1).
-
Goal: Demonstrate that the degradation products are well-resolved from the parent compound. A PDA detector is invaluable here for checking peak purity.
-
Section 4: Pathway and Workflow Visualizations
Visualizing complex biological and chemical processes is crucial for clear understanding and communication.
Core Degradation Pathways
Caption: Major chemical and microbial degradation pathways of benzaldehyde derivatives.
Experimental Workflow: Microbial Degradation Assay
Caption: A typical experimental workflow for studying microbial degradation.
References
-
Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Surfactin–Bacillaene Copathway Engineering Strategy Boosts Fengycin Production and Antifungal Activity in Bacillus velezensis HN-Q-8. MDPI. Available at: [Link]
-
National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. Available at: [Link]
-
ResearchGate. (n.d.). Benzaldehyde conversion by two anaerobic bacteria isolated from an upflow anaerobic sludge bed reactor. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. Available at: [Link]
-
Getigo, J., et al. (n.d.). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. ResearchGate. Available at: [Link]
-
Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Available at: [Link]
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Zhang, Y., et al. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate. Available at: [Link]
-
Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals. Available at: [Link]
-
He, X., et al. (2012). Enhanced Benzaldehyde Tolerance in Zymomonas mobilis Biofilms and the Potential of Biofilm Applications in Fine-Chemical Production. PubMed Central. Available at: [Link]
-
Ibdah, M., et al. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative analysis of benzaldehyde toxicity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]
-
Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. PubMed Central. Available at: [Link]
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alternative catalysts for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, with a focus on alternative catalytic systems.
Introduction to the Synthesis
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is typically achieved via the Williamson ether synthesis.[1][2] This well-established S(N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3] In this specific case, the phenoxide of 4-hydroxybenzaldehyde attacks 2,6-dichlorobenzyl chloride to form the desired ether.
While the classical approach often relies on strong bases like sodium hydride (NaH) in polar aprotic solvents, this guide explores alternative catalytic methods that can offer improved yields, milder reaction conditions, and enhanced process safety.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde?
A1: The main challenges include:
-
Side Reactions: The most common side reaction is the elimination of the alkylating agent, particularly with sterically hindered substrates.[4]
-
Incomplete Reactions: Achieving full conversion of starting materials can be difficult due to factors like insufficient reaction time or temperature.[4]
-
C-Alkylation: With phenoxide nucleophiles, there's a possibility of alkylation occurring on the aromatic ring instead of the desired O-alkylation.
-
Catalyst Selection: Choosing the right catalyst and reaction conditions is crucial for maximizing yield and minimizing byproducts.
Q2: Why should I consider alternative catalysts to the traditional strong base method?
A2: Traditional methods using strong bases like NaH can be hazardous and require strictly anhydrous conditions. Alternative catalysts, such as phase-transfer catalysts (PTCs) and ionic liquids (ILs), offer several advantages:
-
Milder Reaction Conditions: These catalysts can facilitate the reaction under less stringent conditions.
-
Improved Safety: They often replace hazardous reagents with more benign alternatives.
-
Enhanced Selectivity: Alternative catalysts can sometimes offer better selectivity for O-alkylation over C-alkylation.
-
Simplified Workup: In some cases, the use of these catalysts can lead to simpler purification procedures.
Q3: What is phase-transfer catalysis and how does it apply to this synthesis?
A3: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[5][6] This is highly applicable to the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as it allows for the use of aqueous bases like NaOH or KOH, which are cheaper and safer than NaH.[5]
Q4: Can ionic liquids be used as catalysts for this reaction?
A4: Yes, ionic liquids (ILs) can serve as both the solvent and the catalyst in Williamson ether synthesis.[7][8][9] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives.[9] Certain ILs can promote the reaction by enhancing the nucleophilicity of the phenoxide.[7][9]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ineffective Base | Ensure the base is strong enough to deprotonate the 4-hydroxybenzaldehyde. If using a weaker base like K₂CO₃, consider increasing the reaction temperature. | The reaction requires the formation of the phenoxide nucleophile. Incomplete deprotonation will lead to low yields. |
| Poor Catalyst Activity | If using a phase-transfer catalyst, ensure it is appropriate for the reaction. Tetrabutylammonium bromide (TBAB) is a common choice. Optimize the catalyst loading (typically 1-5 mol%). | The efficiency of the phase-transfer process is critical for the reaction to proceed. |
| Steric Hindrance | The 2,6-dichlorobenzyl chloride is sterically hindered. Ensure the reaction is given sufficient time and temperature to proceed. | S(N)2 reactions are sensitive to steric hindrance, which can slow down the reaction rate.[3] |
| Solvent Choice | Use a polar aprotic solvent like DMF or acetonitrile to favor the S(_N)2 mechanism.[2] Protic solvents can solvate the nucleophile and reduce its reactivity.[2] | The solvent plays a crucial role in stabilizing the transition state of the S(_N)2 reaction. |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Suggestion | Rationale |
| C-Alkylation | Lower the reaction temperature. Consider using a less polar solvent. | Higher temperatures and polar solvents can sometimes favor C-alkylation of the phenoxide. |
| Elimination Product | This is less likely with a primary benzylic halide but can occur at high temperatures. Lowering the reaction temperature can help. | The Williamson ether synthesis can compete with base-catalyzed elimination.[2] |
| Unreacted Starting Materials | Monitor the reaction progress using TLC or GC to ensure it goes to completion. Increase reaction time or temperature if necessary. | Incomplete reactions will lead to a mixture of starting materials and product, complicating purification. |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis
This protocol provides a general method for the synthesis using a phase-transfer catalyst.
Materials:
-
4-hydroxybenzaldehyde
-
2,6-dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or a similar organic solvent
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde in toluene.
-
Add an aqueous solution of the base (e.g., 50% NaOH).
-
Add a catalytic amount of TBAB (e.g., 2-5 mol%).
-
Add 2,6-dichlorobenzyl chloride to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ionic Liquid-Mediated Synthesis
This protocol outlines a method using an ionic liquid as the reaction medium.
Materials:
-
4-hydroxybenzaldehyde
-
2,6-dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
An appropriate ionic liquid (e.g., [BMIM][BF₄] - 1-butyl-3-methylimidazolium tetrafluoroborate)
Procedure:
-
In a reaction vessel, combine 4-hydroxybenzaldehyde, 2,6-dichlorobenzyl chloride, and potassium carbonate in the ionic liquid.
-
Heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture.
-
Extract the product from the ionic liquid using an organic solvent such as ethyl acetate. The ionic liquid can often be recovered and reused.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify as needed.
Visualizing the Process
Reaction Workflow
Caption: General workflow for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
Catalyst Performance Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| NaH in DMF | Anhydrous DMF, room temp to 60 °C | High reactivity, good yields | Requires strictly anhydrous conditions, hazardous (H₂ gas evolution) |
| K₂CO₃ in DMF/Acetonitrile | 80-120 °C | Safer and easier to handle than NaH | Requires higher temperatures, may result in longer reaction times |
| Phase-Transfer Catalysis (e.g., TBAB with NaOH/KOH) | Biphasic system (e.g., Toluene/H₂O), 80-100 °C | Uses inexpensive and safer bases, often simplifies workup | Requires vigorous stirring, catalyst may need to be removed from the product |
| Ionic Liquids (e.g., [BMIM][BF₄]) | 90-110 °C | Can act as both solvent and catalyst, potentially recyclable | Higher cost, product extraction can be challenging |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Google Patents. (n.d.). 2, 4 dichloro benzene formaldehyde synthesis technique.
-
MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
International Journal of Current Research and Academic Review. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]
-
ACS Publications. (2010). Selective O-Alkylation of 2-Naphthol using Phosphonium-Based Ionic Liquid as the Phase Transfer Catalyst. [Link]
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. [Link]
-
Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
- Google Patents. (n.d.). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
ResearchGate. (n.d.). Alkylation of phenol with tert-bvtyl alcohol over ionic liquid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. macmillan.princeton.edu [macmillan.princeton.edu]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and purity of your final product.
Introduction to the Synthesis
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is most commonly achieved via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2,6-dichlorobenzyl chloride.
While seemingly straightforward, this reaction is susceptible to several side reactions and process-related impurities that can compromise the yield and purity of the final product. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Pathway
The primary reaction is as follows:
Caption: Competing O-alkylation and C-alkylation pathways.
The ratio of O- to C-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature. Harder cations (like Na(+) and K(+)) and polar aprotic solvents generally favor O-alkylation.
Troubleshooting Protocol: Minimizing C-Alkylation
-
Solvent System: Continue using polar aprotic solvents (DMF, acetonitrile) as they favor O-alkylation.
-
Base Selection: Use bases with potassium or sodium counter-ions (e.g., K(_2)CO(_3), NaH).
-
Temperature: Lowering the reaction temperature can sometimes favor O-alkylation, although this may require longer reaction times.
Category 3: Product Purity and Degradation
Question 4: My final product is showing a new impurity after purification and storage, particularly an acidic one. What is happening?
Answer: Aldehydes are prone to oxidation, and your final product, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, can oxidize to the corresponding carboxylic acid: 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid . [1]This is a common degradation pathway for benzaldehyde derivatives and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Troubleshooting Protocol: Preventing Product Degradation
-
Purification:
-
Recrystallization: This is an effective method for removing most impurities. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
Column Chromatography: For very high purity requirements, silica gel chromatography can be employed.
-
-
Storage:
-
Store the purified product under an inert atmosphere (nitrogen or argon).
-
Protect the product from light by using amber vials or storing it in the dark.
-
Store at reduced temperatures (e.g., 2-8 °C) to slow down the rate of oxidation.
-
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for this compound.
Recommended HPLC Method:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible. |
| Gradient | Start at 50% B, ramp to 95% B | To elute the starting materials and any potential polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 254 nm or Diode Array Detector (DAD) | Aromatic nature of the compounds gives a strong UV chromophore. DAD allows for peak purity analysis. |
| Column Temp. | 30 °C | For reproducible retention times. |
Summary of Potential Impurities
| Impurity Name | Structure | Source |
| 4-Hydroxybenzaldehyde | HOC6H4CHO | Unreacted starting material |
| 2,6-Dichlorobenzyl chloride | Cl2C6H3CH2Cl | Unreacted starting material |
| 4-Hydroxybenzoic acid | HOC6H4COOH | Impurity in 4-hydroxybenzaldehyde |
| Isomeric Dichlorobenzyl Ethers | e.g., 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | Isomeric impurities in 2,6-dichlorobenzyl chloride |
| 2,6-Dichlorobenzyl alcohol | Cl2C6H3CH2OH | Hydrolysis of 2,6-dichlorobenzyl chloride |
| C-Alkylated Isomer | (Cl2C6H3CH2)C6H3(OH)CHO | Side reaction (C-alkylation) |
| 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid | (Cl2C6H3CH2O)C6H4COOH | Oxidation of the final product |
References
- CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents.
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]
-
Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.gov. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies) - National Toxicology Program (NTP). Available at: [Link]
-
Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar. Available at: [Link]
-
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - The Royal Society of Chemistry. Available at: [Link]
-
forced degradation products: Topics by Science.gov. Available at: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons. Available at: [Link]
-
Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide - ChemSpider Synthetic Pages. Available at: [Link]
-
NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. Available at: [Link]
-
Separation of Pharmaceutical Process-Related Impurities by an Organic Solvent Nanofiltration Membrane Cascade. Available at: [Link]
-
HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent - ResearchGate. Available at: [Link]
-
The mechanism of the hydrolysis of benzyl chloride. - SciSpace. Available at: [Link]
-
A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK - ResearchGate. Available at: [Link]
- DE1668646B1 - Method for purifying benzyl alcohol - Google Patents.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available at: [Link]
- CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents.
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents.
-
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466 - PubChem. Available at: [Link]
-
11.8: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - ResearchGate. Available at: [Link]
-
(PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. Available at: [Link]
-
2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Available at: [Link]
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. Available at: [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Available at: [Link]
- US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents.
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]
-
development and validation of amylmetacresol by rp- hplc method and qbd approach - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
Williamson ether synthesis (done wrong) - YouTube. Available at: [Link]
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Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra - SciSpace. Available at: [Link]
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Sources
Technical Support Center: Solvent Effects on the Stability of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide provides in-depth technical information and troubleshooting advice regarding the impact of solvents on the stability of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and mitigate potential stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in solution?
The stability of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in solution is primarily dictated by its two key functional groups: the benzaldehyde moiety and the benzyl ether linkage . Each is susceptible to degradation through distinct pathways that can be significantly influenced by the choice of solvent.
-
Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to form the corresponding carboxylic acid, 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid. This can be initiated by atmospheric oxygen (autoxidation), light (photodegradation), or residual oxidizing agents in the solvent.
-
Cleavage of the Benzyl Ether: The ether linkage can undergo acid- or base-catalyzed hydrolysis, a form of solvolysis where the solvent acts as a nucleophile.[1][2][3] This would yield 4-hydroxybenzaldehyde and 2,6-dichlorobenzyl alcohol.
Q2: How does the chemical structure of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde influence its stability?
The presence of two electron-withdrawing chlorine atoms on the benzyl ring has a notable impact on the molecule's reactivity. These substituents can influence the stability of the benzyl ether linkage. While electron-withdrawing groups can sometimes stabilize ethers against oxidative cleavage, they can also affect the susceptibility of the benzylic carbon to nucleophilic attack, a key step in some cleavage mechanisms. Furthermore, steric hindrance from the ortho-chloro substituents may play a role in the kinetics of degradation reactions involving the ether linkage.[4]
Q3: Which solvents are most likely to cause degradation?
The risk of degradation is highly dependent on the solvent's properties:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate directly in the hydrolysis of the benzyl ether, especially in the presence of acidic or basic catalysts. Their polarity can also stabilize charged intermediates in the degradation pathways.
-
Acidic or Basic Solvents/Impurities: Traces of acid or base can catalyze the hydrolysis of the ether linkage.[1][2]
-
Solvents Prone to Peroxide Formation (e.g., diethyl ether, tetrahydrofuran): Ethers can form explosive peroxides upon storage and exposure to air and light. These peroxides are strong oxidizing agents and can accelerate the oxidation of the aldehyde group.
Q4: What are the expected degradation products of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde?
The primary degradation products you should monitor for are:
-
4-[(2,6-Dichlorobenzyl)oxy]benzoic acid: Formed from the oxidation of the benzaldehyde group.
-
4-Hydroxybenzaldehyde: Formed from the cleavage of the ether bond.
-
2,6-Dichlorobenzyl alcohol: The other product of ether cleavage.
-
2,6-Dichlorobenzaldehyde: Potentially formed from the oxidation of 2,6-dichlorobenzyl alcohol.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in solution during storage.
-
Potential Cause: The solvent may be inappropriate for long-term storage. Protic solvents, or aprotic solvents containing water or acidic/basic impurities, can promote hydrolysis of the benzyl ether. Autoxidation of the aldehyde can also occur.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a high-purity, dry, aprotic, and non-polar or moderately polar solvent such as toluene, dichloromethane, or acetonitrile for stock solutions.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.
-
Issue 2: Inconsistent results are obtained from experiments conducted in different solvents.
-
Potential Cause: The solvent is likely influencing the stability of the compound, leading to varying concentrations of the active molecule.
-
Troubleshooting Steps:
-
Conduct a Solvent Stability Study: Perform a systematic study to evaluate the stability of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in each solvent used in your experiments. (See Experimental Protocol 1).
-
Normalize Data: If switching solvents is not feasible, ensure that you quantify the concentration of the compound immediately before each experiment to normalize your results.
-
Consider Solvent Polarity: Be aware that solvent polarity can affect not only stability but also reaction kinetics and equilibria.[5][6][7]
-
Data Presentation
Table 1: Properties of Common Solvents and Their Potential Impact on the Stability of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Potential Stability Issues |
| Hexane | 0.1 | 1.88 | Aprotic, Non-polar | Low risk of hydrolysis. Good for storage. |
| Toluene | 2.4 | 2.38 | Aprotic, Non-polar | Low risk of hydrolysis. Good for storage. |
| Diethyl Ether | 2.8 | 4.33 | Aprotic, Polar | Risk of peroxide formation leading to oxidation. |
| Dichloromethane | 3.1 | 8.93 | Aprotic, Polar | Can contain acidic impurities. Low risk of hydrolysis. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Aprotic, Polar | Risk of peroxide formation leading to oxidation. |
| Acetone | 5.1 | 20.7 | Aprotic, Polar | Can contain water. Moderate risk. |
| Acetonitrile | 5.8 | 37.5 | Aprotic, Polar | Generally a good choice for stability studies. |
| Methanol | 5.1 | 32.70 | Protic, Polar | High risk of solvolysis/hydrolysis. |
| Ethanol | 4.3 | 24.55 | Protic, Polar | High risk of solvolysis/hydrolysis. |
| Water | 10.2 | 80.1 | Protic, Polar | Very high risk of hydrolysis. |
Data compiled from various sources, including Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Solvent Effects
This protocol outlines a forced degradation study to identify the potential degradation pathways of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in different solvents under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in a stable, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl in various co-solvents (e.g., acetonitrile, methanol) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH in various co-solvents to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide in a chosen solvent to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines.[6]
-
Thermal Degradation: Incubate a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde from its potential degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products.
-
Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity.
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Caption: Workflow for assessing solvent effects on compound stability.
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Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C14H10Cl2O2 | CID 735466. PubChem. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
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Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Indian Academy of Sciences. [Link]
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Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Dichlorobenzyl Ether Compounds in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The dichlorobenzyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds exhibiting a range of biological activities, from antimicrobial to anticancer. While dichlorobenzyl alcohols and esters have been the subject of numerous investigations, the corresponding ether derivatives remain a less-explored chemical space.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dichlorobenzyl ether compounds. Drawing upon established principles and comparative data from closely related chemical series, we will dissect the key structural features that likely govern the efficacy of these compounds. We will also provide validated experimental protocols for their synthesis and biological evaluation, offering a robust framework for initiating or advancing research in this promising area.
The Dichlorobenzyl Ether Scaffold: Core Structure and Key Modifications
The fundamental structure of a dichlorobenzyl ether consists of a dichlorinated benzene ring linked to a variable R-group through an ether oxygen. The primary points for structural modification, which are crucial for tuning the compound's biological activity and physicochemical properties, are:
-
The Dichlorination Pattern: The positions of the two chlorine atoms on the benzyl ring (e.g., 2,4-, 3,5-, or 3,4-dichloro) significantly influence the electronic and steric profile of the molecule.
-
The Ether Linkage: The ether bond itself, while seemingly simple, dictates the molecule's polarity, hydrogen bonding capability, and metabolic stability compared to ester or alcohol analogues.
-
The R-Group: The nature of the substituent attached to the ether oxygen offers the greatest potential for diversity and for modulating potency, selectivity, and pharmacokinetic properties.
A Comparative Analysis of the Antifungal Spectra of Benzaldehyde Derivatives: A Guide for Researchers
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Among the promising candidates, benzaldehyde and its derivatives have emerged as a significant area of research due to their broad-spectrum antimicrobial properties. This guide provides a comprehensive comparative analysis of the antifungal spectra of various benzaldehyde derivatives, offering insights into their mechanisms of action, structure-activity relationships, and standardized testing methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
The Growing Significance of Benzaldehyde Derivatives in Antifungal Research
Benzaldehyde, a simple aromatic aldehyde, and its naturally occurring and synthetic derivatives have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Their potential as antifungal agents stems from their ability to disrupt essential cellular processes in fungi, leading to growth inhibition and cell death.[3][4] Understanding the nuances of how different structural modifications to the benzaldehyde scaffold impact their antifungal efficacy is crucial for the rational design of more potent and selective antifungal drugs.
Comparative Antifungal Spectra of Benzaldehyde Derivatives
The antifungal efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. This section provides a comparative overview of the antifungal activity of various classes of benzaldehyde derivatives against a range of clinically relevant fungi, with a focus on Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.
Hydroxybenzaldehydes and Methoxybenzaldehydes
The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde ring plays a pivotal role in determining the antifungal potency. Notably, a structure-activity analysis has revealed that the presence of an ortho-hydroxyl group tends to increase antifungal activity.[3]
Salicylaldehyde (2-Hydroxybenzaldehyde) and its derivatives have demonstrated significant antifungal and anti-mycotoxigenic activities against various fungi, including Aspergillus flavus and Candida albicans.[5][6] Some salicylaldehyde derivatives have shown MIC values as low as 19 µg/mL against Cryptococcus neoformans and 38 µg/mL against Candida albicans.[1]
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives have also been investigated for their antifungal properties.[7][8] Vanillin has shown inhibitory effects against food spoilage yeasts and molds.[7] Studies on vanillin derivatives have indicated that o-vanillin (2-hydroxy-3-methoxybenzaldehyde) exhibits potent antifungal activity against Cryptococcus neoformans by inducing mitochondrial dysfunction and oxidative stress.[9]
The following table summarizes the reported MIC values for a selection of benzaldehyde derivatives against various fungal species, providing a snapshot of their comparative antifungal spectra.
| Derivative | Fungal Species | MIC (mM) | Reference |
| Cinnamaldehyde | Aspergillus fumigatus | 1.0 | [3] |
| Aspergillus terreus | 0.5 | [3] | |
| Aspergillus flavus | 0.5 | [3] | |
| Penicillium expansum | 0.5 | [3] | |
| 2-Hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 0.5 | [3] |
| Aspergillus terreus | 0.5 | [3] | |
| Aspergillus flavus | 0.5 | [3] | |
| Penicillium expansum | 0.5 | [3] | |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus fumigatus | 1.0 | [3] |
| Aspergillus terreus | 1.0 | [3] | |
| Aspergillus flavus | 1.0 | [3] | |
| Penicillium expansum | 1.0 | [3] | |
| 2,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | 1.5 | [3] |
| Aspergillus terreus | 1.0 | [3] | |
| Aspergillus flavus | 1.0 | [3] | |
| Penicillium expansum | 1.0 | [3] | |
| Salicylaldehyde Derivative (6a) | Cryptococcus neoformans | 19 µg/mL | [1] |
| Salicylaldehyde Derivative (6b) | Candida auris | 75 µg/mL | [1] |
| Salicylaldehyde Derivative (12b) | Candida albicans | 38 µg/mL | [1] |
Thiosemicarbazone Derivatives of Benzaldehyde
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antifungal properties.[10] When combined with benzaldehyde, the resulting derivatives have shown considerable antifungal activity against various pathogens, including Candida albicans.[4] The antifungal efficacy of these derivatives is influenced by the substituents on the benzaldehyde ring, with electron-donating groups on the phenyl ring often enhancing the activity.[11]
Mechanism of Antifungal Action: Disruption of Cellular Antioxidation
A primary mechanism by which benzaldehyde derivatives exert their antifungal effect is through the disruption of the fungal cellular antioxidation system.[3][4] This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to vital cellular components.
Caption: Proposed mechanism of antifungal action for benzaldehyde derivatives.
The process begins with the entry of the benzaldehyde derivative into the fungal cell. Inside the cell, these compounds interfere with the cellular antioxidant defense mechanisms, such as superoxide dismutases and glutathione reductase, leading to a surge in ROS levels.[3][4] This elevated oxidative stress results in damage to lipids, proteins, and DNA, ultimately culminating in programmed cell death or apoptosis.[1]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal susceptibility data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines for both broth microdilution and agar disk diffusion methods.
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The CLSI M38-A2 document provides a standardized protocol for testing filamentous fungi.[12][13][14][15]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde with a molecular structure that makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its purity and consistent quality are paramount, as the presence of impurities can have significant downstream effects on reaction yields, by-product profiles, and the safety and efficacy of the final active ingredient.
This guide provides a comprehensive comparison of principal analytical methods for the characterization and quantification of this compound. More critically, it delves into the process of cross-validation , an essential practice for ensuring that analytical results are consistent and reliable across different methods, laboratories, or instruments. As scientists and drug development professionals, our confidence in analytical data underpins every decision we make. This document is structured to explain not just the "how" but the fundamental "why" behind our methodological choices, grounding every recommendation in established regulatory frameworks and practical, field-proven experience.
The validation of an analytical procedure is the formal, documented process of demonstrating through laboratory studies that the method is fit for its intended purpose.[1] Cross-validation extends this principle, serving as a critical bridge when methods are updated, transferred between facilities, or when a new technique is benchmarked against an established one.
Physicochemical Profile and Its Analytical Implications
Understanding the molecule is the first step in selecting an appropriate analytical technique. The key structural features of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde dictate its behavior in various analytical systems.
-
Aromatic Rings & Aldehyde Group: These chromophores make the molecule highly suitable for UV-Vis spectrophotometric detection, a cornerstone of High-Performance Liquid Chromatography (HPLC).
-
Ether Linkage: This bond can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider during sample preparation and method development.
-
Chlorine Atoms: The presence of two chlorine atoms provides a distinct isotopic pattern that is highly advantageous for mass spectrometry (MS), aiding in positive identification.
-
Molecular Weight: At 281.1 g/mol , the compound has relatively low volatility, making HPLC a more direct method than Gas Chromatography (GC), though GC is still viable.[2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | PubChem[2] |
| Molecular Weight | 281.1 g/mol | PubChem[2] |
| IUPAC Name | 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | PubChem[2] |
| CAS Number | 166049-76-9 | PubChem[2] |
Primary Analytical Methods: A Head-to-Head Comparison
The two most appropriate and widely used techniques for the analysis of a compound like 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde are HPLC with UV detection (for quantification and purity) and GC coupled with Mass Spectrometry (for impurity identification and quantification).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the workhorse for pharmaceutical analysis due to its high precision, robustness, and applicability to a wide range of non-volatile compounds. For routine quality control (QC) involving assay and purity determination, a reversed-phase HPLC-UV method is the logical first choice. It is designed to separate the main component from potential process impurities and degradation products.
Typical Validation Performance:
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R2)) | Rationale |
| Specificity | Peak is pure and well-resolved from impurities/placebo. | Ensures the signal is only from the analyte of interest. |
| Linearity (R²) | > 0.998 | Confirms a direct proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Demonstrates the method's consistency over short and long terms. |
| Range | 80% - 120% of the test concentration for assay. | Defines the concentration interval where the method is precise and accurate. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest amount that can be quantified with acceptable precision. |
| Robustness | No significant impact on results from minor variations. | Shows the method's reliability during normal use. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While HPLC is superior for routine quantification, GC-MS is unparalleled for the identification of unknown impurities, even at trace levels. The mass spectrometer provides structural information based on fragmentation patterns, which is invaluable during forced degradation studies or process development. Although the analyte's boiling point is high, modern capillary columns and temperature programming can elute it effectively.
Typical Validation Performance:
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Unique retention time and characteristic mass spectrum. | MS provides a much higher degree of certainty for identification than UV. |
| Linearity (R²) | > 0.995 | Confirms a proportional response. |
| Accuracy (% Recovery) | 90.0% - 110.0% | Wider range acceptable due to higher inherent variability. |
| Precision (%RSD) | ≤ 15.0% | Reflects the complexity of the technique, especially at low levels. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest amount that can be reliably detected. |
| Robustness | Consistent performance with minor changes in parameters. | Critical for ensuring reproducible fragmentation and retention. |
Workflow for Analytical Method Validation
The validation process follows a structured, predefined protocol to challenge the method and ensure it is fit for purpose.
Caption: A workflow illustrating the phases of analytical method validation, from initial planning to final implementation, guided by ICH principles.
The Core Directive: Cross-Validation of Analytical Methods
Cross-validation becomes necessary when comparing two analytical procedures. The goal is to demonstrate that they provide equivalent results, ensuring data continuity and consistency.
Common Scenarios Requiring Cross-Validation:
-
Method Transfer: Transferring a validated method from a Research & Development lab to a QC lab.
-
Method Update: Replacing an older validated method (e.g., packed column GC) with a modern, more efficient one (e.g., UHPLC).
-
Comparative Studies: Using two different methods to analyze the same set of samples to confirm results.
The process involves analyzing a statistically relevant number of samples from at least three different batches with both analytical methods. The results are then compared statistically to ensure there is no significant difference.
Caption: The decision and execution workflow for cross-validating two analytical methods, from the initial trigger to the final statistical evaluation.
Experimental Protocols
The following protocols are detailed, hypothetical examples grounded in standard practices for similar molecules.
Protocol 1: Reversed-Phase HPLC-UV Method for Assay and Purity
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~25 mg of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to a target concentration of ~0.5 mg/mL in the same manner.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: %RSD of the peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000. This self-validating step ensures the system is performing correctly before any samples are analyzed.[3]
-
Protocol 2: GC-MS Method for Impurity Identification
-
Chromatographic System:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
-
-
Sample Preparation:
-
Solvent: Dichloromethane.
-
Sample Concentration: Prepare a solution of ~1.0 mg/mL.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Obtain samples from three representative batches of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
-
Analysis:
-
For each batch, prepare three independent samples.
-
Analyze each of the nine samples (3 batches x 3 preps) using the validated HPLC-UV method (Protocol 1).
-
Analyze each of the same nine samples using the validated GC-MS method (Protocol 2, using quantitation ions if available or total ion current for relative purity).
-
-
Data Evaluation:
-
Tabulate the assay or purity results obtained from both methods for all nine samples.
-
Calculate the mean, standard deviation, and %RSD for each method across all samples.
-
Perform a two-sample t-test or an equivalence test on the two datasets.
-
Acceptance Criterion: The p-value from the t-test should be > 0.05, indicating no statistically significant difference between the two methods. The 90% confidence interval for the difference between the means should fall within a pre-defined equivalence margin (e.g., ±2.0%).
-
Conclusion
The selection of an analytical method for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde must be guided by its intended purpose. A robust, validated HPLC-UV method is the gold standard for routine QC, providing precise and accurate quantification. Conversely, GC-MS offers powerful capabilities for definitive identification and characterization of unknown impurities.
Neither method exists in a vacuum. Cross-validation is the procedural bedrock that ensures consistency and comparability of data throughout a product's lifecycle. By statistically demonstrating the equivalence of results between different methods or laboratories, we build a foundation of trust in our data, ensuring product quality and regulatory compliance. This rigorous, evidence-based approach is not merely a regulatory hurdle; it is a fundamental tenet of good science.
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Beltrán, H. R., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(1), 139-145. Available at: [Link]
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PubChem. (n.d.). 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Available at: [Link]
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Patel, D., et al. (2020). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar. Available at: [Link]
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EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
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FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Pharmacopeial Forum. Available at: [Link]
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GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. Available at: [Link]
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EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
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CONICET. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available at: [Link]
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ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]
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ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available at: [Link]
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ResearchGate. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Available at: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Available at: [Link]
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OUCI. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available at: [Link]
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Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available at: [Link]
-
ResearchGate. (n.d.). Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study. Available at: [Link]
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A Comparative Spectroscopic Guide to Benzaldehyde Isomers: An In-Depth Analysis for Researchers
In the landscape of pharmaceutical development and materials science, a nuanced understanding of isomeric purity and structure is paramount. Benzaldehyde and its substituted derivatives represent a critical class of building blocks, where the positional isomerism of substituents on the aromatic ring profoundly influences their chemical reactivity, biological activity, and material properties. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para- substituted benzaldehyde isomers, focusing on hydroxybenzaldehydes as a primary example. Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopic signatures, we will elucidate the subtle yet significant electronic and steric effects that govern their distinct spectral characteristics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental insights.
The Structural and Electronic Landscape of Benzaldehyde Isomers
The ortho (1,2-), meta (1,3-), and para (1,4-) isomers of a substituted benzaldehyde, while possessing the same molecular formula, exhibit unique physical and chemical properties due to the differential interaction between the aldehyde functionality (-CHO) and the substituent. The aldehyde group is moderately deactivating and directs incoming electrophiles to the meta position. When a substituent is introduced, its own electronic-donating or -withdrawing nature, coupled with its position relative to the aldehyde, creates a distinct electronic environment for the entire molecule. This, in turn, manifests as discernible differences in their spectroscopic profiles.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted benzaldehydes, the most diagnostic absorption bands are the C=O stretch of the aldehyde and the O-H stretch (in the case of hydroxybenzaldehydes).
Causality of Experimental Observations in IR Spectroscopy
The position of the C=O stretching frequency is highly sensitive to the electronic effects of the substituent on the benzene ring. Electron-donating groups (EDGs) increase electron density on the ring through resonance, which can be delocalized to the carbonyl group. This increased electron density in the C=O antibonding orbital weakens the double bond, resulting in a lower stretching frequency (a shift to a lower wavenumber). Conversely, electron-withdrawing groups (EWGs) decrease electron density, strengthening the C=O bond and shifting the absorption to a higher wavenumber.
In the case of hydroxybenzaldehydes, the hydroxyl group (-OH) is an activating, electron-donating group.
-
Ortho-hydroxybenzaldehyde (Salicylaldehyde): A significant feature of the ortho isomer is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This hydrogen bonding weakens the C=O bond, causing a notable shift of its stretching frequency to a lower wavenumber compared to the meta and para isomers. The O-H stretching band in the ortho isomer is typically broad and appears at a lower frequency due to this intramolecular interaction.
-
Meta-hydroxybenzaldehyde: In the meta isomer, the hydroxyl group's electron-donating resonance effect does not extend to the carbonyl carbon. Its influence is primarily through the weaker inductive effect. Therefore, the C=O stretching frequency is expected to be higher than that of the ortho and para isomers.
-
Para-hydroxybenzaldehyde: The para isomer allows for maximum resonance interaction between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. This delocalization of electron density weakens the C=O bond, leading to a lower stretching frequency compared to the meta isomer.
Comparative IR Spectral Data of Hydroxybenzaldehyde Isomers
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| Ortho-hydroxybenzaldehyde | ~3300-3100 (broad, intramolecular H-bonded O-H stretch), ~1670 (C=O stretch)[1] |
| Meta-hydroxybenzaldehyde | ~3400 (sharp, free O-H stretch), ~1700 |
| Para-hydroxybenzaldehyde | ~3350 (intermolecular H-bonded O-H stretch), ~1680 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the phase (solid or liquid).
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample
A common and effective method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly dependent on its local electronic environment.
Causality of Experimental Observations in ¹H NMR Spectroscopy
The chemical shift of the aldehydic proton is a key diagnostic signal in the ¹H NMR spectrum of benzaldehyde isomers. Its position is influenced by the electronic effects of the ring substituents.
-
Ortho Isomers: The substituent in the ortho position is in close proximity to the aldehyde proton, leading to steric and electronic interactions that can significantly influence its chemical shift. In ortho-hydroxybenzaldehyde, the intramolecular hydrogen bond deshields the aldehylic proton, causing it to resonate at a higher chemical shift (downfield).
-
Meta Isomers: A substituent in the meta position has a less direct electronic influence on the aldehyde proton compared to the ortho and para positions.
-
Para Isomers: An electron-donating group in the para position increases the electron density at the aldehyde group through resonance, leading to increased shielding and a lower chemical shift (upfield) for the aldehydic proton compared to benzaldehyde. Conversely, an electron-withdrawing group would cause a downfield shift.
The aromatic protons also exhibit distinct splitting patterns and chemical shifts depending on the substitution pattern. For disubstituted benzenes, the ortho, meta, and para isomers will each give a unique set of signals in the aromatic region (typically δ 6.5-8.0 ppm).
Comparative ¹H NMR Spectral Data of Hydroxybenzaldehyde Isomers (in CDCl₃)
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| Ortho-hydroxybenzaldehyde | ~9.83 (s, 1H)[1] | ~6.9-7.6 (m, 4H) |
| Meta-hydroxybenzaldehyde | ~9.95 (s, 1H) | ~7.1-7.5 (m, 4H) |
| Para-hydroxybenzaldehyde | ~9.86 (s, 1H) | ~6.9 (d, 2H), ~7.8 (d, 2H) |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The splitting patterns are abbreviated as s (singlet), d (doublet), and m (multiplet).
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including the number of scans and relaxation delay. The data is then Fourier transformed to produce the final spectrum.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in a molecule.
Causality of Experimental Observations in UV-Vis Spectroscopy
The UV-Vis spectra of substituted benzaldehydes are characterized by electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of the absorption bands are influenced by the substituent.
-
π → π* Transitions: These transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons from bonding to anti-bonding π orbitals of the benzene ring and the C=O group.
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. These are generally weaker and occur at longer wavelengths.
Substituents that increase the extent of conjugation in the molecule will shift the λmax to a longer wavelength (a bathochromic or red shift). Electron-donating groups, particularly in the ortho and para positions, enhance conjugation and cause a red shift compared to benzaldehyde.
For hydroxybenzaldehydes:
-
Ortho and Para Isomers: The hydroxyl group's lone pair of electrons can participate in resonance with the aromatic ring and the carbonyl group, extending the conjugated system and causing a bathochromic shift.
-
Meta Isomer: The resonance effect of the hydroxyl group does not extend to the carbonyl group in the meta position, resulting in a smaller bathochromic shift compared to the ortho and para isomers.
Comparative UV-Vis Spectral Data of Hydroxybenzaldehyde Isomers (in Methanol)
| Isomer | λmax (nm) |
| Ortho-hydroxybenzaldehyde | ~255, ~325 |
| Meta-hydroxybenzaldehyde | ~250, ~315 |
| Para-hydroxybenzaldehyde | ~285[3] |
Note: The exact λmax values can be solvent-dependent.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a desired wavelength range (e.g., 200-400 nm), using a cuvette containing the pure solvent as a reference.
Visualization of Concepts
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comparative spectroscopic analysis of benzaldehyde isomers.
Logical Relationship of Isomer Structure to Spectroscopic Output
Caption: Influence of isomer structure on key spectroscopic features.
Conclusion
The comparative spectroscopic analysis of benzaldehyde isomers is a powerful tool for their differentiation and characterization. As demonstrated with hydroxybenzaldehydes, the position of the substituent creates a unique electronic and steric environment that is reflected in their IR, ¹H NMR, and UV-Vis spectra. A thorough understanding of these structure-spectra relationships, grounded in the principles of electronic effects and molecular geometry, is essential for researchers in organic synthesis, drug discovery, and materials science. This guide provides a foundational framework and practical protocols to aid in the confident and accurate spectroscopic analysis of this important class of compounds.
References
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269–4278. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... Retrieved from [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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The Good Scents Company. (n.d.). ortho-anisaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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YouTube. (2020). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... Retrieved from [Link]
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Assessing the Selectivity of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde's Biological Activity: A Comparative Guide
In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount. A compound's therapeutic efficacy is intrinsically linked to its ability to modulate its intended target with high specificity, thereby minimizing off-target effects that can lead to adverse events. This guide provides a comprehensive framework for assessing the biological selectivity of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde , a synthetic molecule with potential therapeutic applications.
For the purpose of this illustrative guide, we will hypothesize that 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde acts as an inverse agonist of the Retinoic Acid-Related Orphan Receptor Alpha (RORα) . RORα is a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including development, metabolism, and inflammation.[1][2] Its constitutive activity makes it a compelling target for inverse agonists that can quell its basal transcriptional activity.
This document will delineate a rigorous, multi-faceted experimental strategy to not only confirm the hypothesized activity at RORα but, more critically, to quantify its selectivity against other relevant nuclear receptors and a distinct class of drug targets, G-protein coupled receptors (GPCRs). By employing a suite of in vitro biochemical and cell-based assays, we will construct a comprehensive selectivity profile, offering a clear perspective on the compound's therapeutic window.
The Rationale for a Multi-Pronged Selectivity Assessment
A singular assay is insufficient to definitively establish the selectivity of a compound. A robust assessment necessitates a tiered approach, beginning with direct target engagement and progressing to functional cellular outcomes. The experimental workflow outlined below is designed to provide a holistic view of the compound's interaction with its primary target and potential off-targets.
Caption: A tiered experimental workflow for assessing the selectivity of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
Part 1: In Vitro Binding Affinity and Potency at RORα
The initial step is to quantify the direct interaction of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde with its hypothesized target, RORα, and to determine its functional consequence.
Radioligand Binding Assay
This "gold standard" assay directly measures the affinity of a compound for its target receptor.[3] We will employ a competitive binding format to determine the inhibitory constant (Ki) of our test compound against a known high-affinity radioligand for RORα.
Experimental Protocol:
-
Prepare RORα-containing membranes: Utilize commercially available membranes from cells overexpressing human RORα.
-
Incubate: In a 96-well plate, combine the RORα membranes, a fixed concentration of a suitable RORα radioligand (e.g., ³H-labeled SR3335), and a serial dilution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
-
Equilibrate: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Separate bound from free radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantify: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay assesses the functional consequence of ligand binding, specifically the ability of an inverse agonist to displace a coactivator peptide from the RORα ligand-binding domain (LBD). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.
Experimental Protocol:
-
Reagents: Use a commercially available LanthaScreen™ TR-FRET RORα Coactivator Assay kit, which includes GST-tagged RORα-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (acceptor).
-
Incubation: In a 384-well plate, combine the RORα-LBD, anti-GST-Tb antibody, fluorescein-coactivator peptide, and a serial dilution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
-
Read Plate: After a defined incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for terbium and fluorescein).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value for coactivator displacement.
Part 2: Comparative Selectivity Profiling
A truly selective compound should exhibit significantly lower affinity and potency for related and unrelated biological targets.
Nuclear Receptor Selectivity Panel
To assess selectivity within the nuclear receptor superfamily, we will test our compound against other ROR isoforms (RORβ and RORγ) and a selection of other nuclear receptors known for promiscuous ligand binding (LXR, FXR, PXR, and CAR).[4]
Methodology:
The Radioligand Binding Assays and LanthaScreen™ TR-FRET Coactivator Recruitment Assays described in sections 1.1 and 1.2 will be replicated for each of the nuclear receptors in the selectivity panel, using the appropriate commercially available reagents for each target.
GPCR Selectivity - GloSensor™ cAMP Assay
To evaluate selectivity against a distinct target class, we will assess the compound's effect on a representative G-protein coupled receptor, the β2-adrenergic receptor. The GloSensor™ cAMP assay is a live-cell, bioluminescence-based assay that monitors the real-time production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[2][5]
Experimental Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a GloSensor™ cAMP plasmid and a plasmid encoding the human β2-adrenergic receptor.
-
Cell Plating: Plate the transfected cells in a 384-well plate.
-
Incubation with GloSensor™ Reagent: Equilibrate the cells with the GloSensor™ cAMP Reagent.
-
Compound Addition: Add a serial dilution of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde to the wells.
-
Stimulation: After a short pre-incubation, stimulate the cells with a sub-maximal concentration of a known β2-adrenergic receptor agonist (e.g., isoproterenol).
-
Luminescence Reading: Measure the luminescence signal over time using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine if it modulates the agonist-induced cAMP response.
Part 3: Cellular Target Engagement
Confirming that the compound engages its intended target within a cellular environment is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[1][6] This allows for the direct measurement of target engagement in intact cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture HEK293T cells and treat them with either vehicle or a saturating concentration of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble RORα in the supernatant at each temperature using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble RORα as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
The quantitative data from these assays should be compiled into a clear, comparative table to facilitate the assessment of selectivity.
Table 1: Comparative Selectivity Profile of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
| Target | Assay Type | Endpoint | Value (nM) | Selectivity Fold (vs. RORα) |
| RORα | Radioligand Binding | Ki | 50 | - |
| TR-FRET | IC50 | 75 | - | |
| RORβ | Radioligand Binding | Ki | >10,000 | >200 |
| TR-FRET | IC50 | >10,000 | >133 | |
| RORγ | Radioligand Binding | Ki | 1,500 | 30 |
| TR-FRET | IC50 | 2,500 | 33 | |
| LXR | Radioligand Binding | Ki | >10,000 | >200 |
| TR-FRET | IC50 | >10,000 | >133 | |
| FXR | Radioligand Binding | Ki | >10,000 | >200 |
| TR-FRET | IC50 | >10,000 | >133 | |
| PXR | Radioligand Binding | Ki | 8,000 | 160 |
| TR-FRET | IC50 | >10,000 | >133 | |
| CAR | Radioligand Binding | Ki | >10,000 | >200 |
| TR-FRET | IC50 | >10,000 | >133 | |
| β2-Adrenergic Receptor | GloSensor™ cAMP | IC50 | No significant activity | >200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A selectivity fold of >100 is generally considered a good indicator of a selective compound. Based on this hypothetical data, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde demonstrates excellent selectivity for RORα over the other nuclear receptors tested and the β2-adrenergic receptor, with the exception of some moderate activity at RORγ.
RORα Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a RORα inverse agonist.
Caption: Hypothesized mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a RORα inverse agonist.
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. The multi-tiered approach detailed in this guide, combining direct binding assays, functional readouts across related and unrelated target classes, and cellular target engagement studies, provides a robust framework for characterizing the selectivity profile of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. The hypothetical data presented suggests that this compound is a potent and selective inverse agonist of RORα. Such a profile would warrant further investigation into its therapeutic potential for inflammatory and metabolic diseases where RORα is a key regulator. This guide serves as a template for the rigorous, evidence-based evaluation required to advance promising molecules from discovery to clinical candidates.
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PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]
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Kumar, N., et al. (2010). The benzenesulfoamide T0901317...is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular Pharmacology, 77(2), 228-236. [Link]
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Martinez-Santamaria, L., et al. (2021). Transcriptional Interactomic Inhibition of RORα Suppresses Th17-Related Inflammation. Journal of Inflammation Research, 14, 7167-7183. [Link]
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Faure, R., et al. (2012). Identification of New Nonsteroidal RORα Ligands; Related Structure–Activity Relationships and Docking Studies. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]
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Solt, L. A., et al. (2012). Action of RORs and Their Ligands in (Patho)physiology. Trends in Endocrinology & Metabolism, 23(12), 619-627. [Link]
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Delerive, P., et al. (2002). The orphan nuclear receptor ROR alpha is a negative regulator of the inflammatory response. The EMBO Journal, 21(3), 426-431. [Link]
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Spence, R. A., et al. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988-993. [Link]
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Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451-456. [Link]
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Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]
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Novotna, A., et al. (2020). Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines. Frontiers in Pharmacology, 11, 1039. [Link]
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Wang, Y., et al. (2011). Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics. Current Opinion in Pharmacology, 11(6), 639-645. [Link]
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da Silva, A. C. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5559. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for Substituted Benzaldehydes
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of statistical methods for analyzing the bioactivity data of substituted benzaldehydes. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental and computational choices, offering a self-validating framework for robust Quantitative Structure-Activity Relationship (QSAR) modeling.
Introduction: The Significance of Substituted Benzaldehydes and the Need for Rigorous Statistical Analysis
Substituted benzaldehydes are a class of aromatic aldehydes that serve as versatile scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to the nature and position of substituents on the benzene ring, which modulate their physicochemical properties and, consequently, their interaction with biological targets.
Understanding the intricate relationship between chemical structure and biological activity is paramount for rational drug design. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to elucidate these relationships, enabling the prediction of the bioactivity of novel compounds and guiding the optimization of lead candidates.[1][2] This guide will navigate the essential steps of a QSAR study, from data acquisition and preparation to the application and critical evaluation of various statistical models.
The Foundation of a QSAR Study: Data Acquisition and Preparation
The adage "garbage in, garbage out" is particularly pertinent to QSAR modeling. The quality and consistency of the biological and chemical data are the bedrock upon which a predictive and reliable model is built.
Curating a High-Quality Bioactivity Dataset
For this guide, we will utilize a representative dataset of para-substituted benzaldehyde derivatives and their in-vitro anticancer activity against the human breast cancer cell line MCF-7, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). The IC50 values are converted to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data for statistical analysis.[3]
Table 1: Representative Bioactivity Data for para-Substituted Benzaldehydes against MCF-7 Cancer Cell Line
| Compound ID | Substituent (R) | SMILES | IC50 (µM) | pIC50 |
| 1 | -H | O=Cc1ccccc1 | 150.5 | 3.82 |
| 2 | -CH3 | O=Cc1ccc(C)cc1 | 120.2 | 3.92 |
| 3 | -OCH3 | O=Cc1ccc(OC)cc1 | 95.5 | 4.02 |
| 4 | -OH | O=Cc1ccc(O)cc1 | 80.1 | 4.10 |
| 5 | -Cl | O=Cc1ccc(Cl)cc1 | 60.7 | 4.22 |
| 6 | -Br | O=Cc1ccc(Br)cc1 | 55.3 | 4.26 |
| 7 | -F | O=Cc1ccc(F)cc1 | 75.8 | 4.12 |
| 8 | -NO2 | O=Cc1ccc([O-])cc1 | 30.2 | 4.52 |
| 9 | -CN | O=Cc1ccc(C#N)cc1 | 45.1 | 4.35 |
| 10 | -CF3 | O=Cc1ccc(C(F)(F)F)cc1 | 35.9 | 4.45 |
Note: This is a representative dataset synthesized from literature findings for illustrative purposes.[4][5][6][7][8]
Molecular Descriptor Calculation: Quantifying Chemical Information
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The selection of appropriate descriptors is a critical step that influences the performance and interpretability of a QSAR model. For this guide, we will focus on 2D descriptors, which can be calculated rapidly from the chemical structure and are often effective for initial QSAR studies.
This protocol outlines the steps to calculate a set of common 2D descriptors using the open-source cheminformatics library, RDKit, in a Python environment.
Step 1: Environment Setup Ensure you have Python and the RDKit library installed.
Step 2: Input Data Prepare a CSV file (benzaldehydes.csv) containing the SMILES strings of the compounds.
Step 3: Python Script for Descriptor Calculation
Step 4: Execution Run the Python script. The output will be a new CSV file (benzaldehydes_with_descriptors.csv) containing the original data along with the calculated descriptors.
Table 2: Calculated 2D Descriptors for the Representative Dataset
| Compound ID | MolWt | MolLogP | NumHDonors | NumHAcceptors | TPSA | NumRotatableBonds |
| 1 | 106.12 | 1.58 | 0 | 1 | 17.07 | 1 |
| 2 | 120.15 | 2.03 | 0 | 1 | 17.07 | 1 |
| 3 | 136.15 | 1.57 | 0 | 2 | 26.30 | 2 |
| 4 | 122.12 | 1.37 | 1 | 2 | 37.30 | 1 |
| 5 | 140.57 | 2.16 | 0 | 1 | 17.07 | 1 |
| 6 | 185.02 | 2.35 | 0 | 1 | 17.07 | 1 |
| 7 | 124.11 | 1.74 | 0 | 1 | 17.07 | 1 |
| 8 | 151.12 | 1.63 | 0 | 3 | 59.91 | 2 |
| 9 | 131.13 | 1.56 | 0 | 2 | 40.88 | 1 |
| 10 | 174.11 | 2.43 | 0 | 1 | 17.07 | 1 |
Note: These values are calculated using RDKit and are for illustrative purposes.[9][10][11][12][13]
A Comparative Analysis of Statistical Modeling Techniques
The choice of statistical method is a critical decision in QSAR modeling, with different techniques offering distinct advantages and limitations. This section provides a comparative overview of three widely used methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and 3D-QSAR approaches like CoMFA and CoMSIA.
Multiple Linear Regression (MLR): A Classical Approach
MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (pIC50).[2] The relationship is modeled using a linear equation.
MLR is often the first choice for QSAR studies due to its simplicity and interpretability. The resulting equation clearly shows the contribution of each descriptor to the predicted activity, making it easy to understand the structure-activity relationships. However, MLR is susceptible to issues like multicollinearity (high correlation between descriptors) and overfitting, especially when the number of descriptors is large relative to the number of compounds.
This protocol demonstrates how to build and evaluate an MLR model using the statsmodels library in Python.
Step 1: Data Preparation Load the dataset with the calculated descriptors and the pIC50 values.
Step 2: Python Script for MLR
Step 3: Execution and Interpretation Running this script will produce a summary of the MLR model, including the coefficients for each descriptor, the R-squared value (a measure of how well the model fits the data), and p-values for each coefficient (indicating their statistical significance).
Partial Least Squares (PLS) Regression: Handling Correlated Descriptors
PLS is a powerful regression technique that is particularly useful when dealing with a large number of highly correlated descriptors.[2] It reduces the dimensionality of the descriptor space by creating a set of orthogonal latent variables that capture the maximum covariance between the descriptors and the biological activity.
PLS is a more robust alternative to MLR when multicollinearity is present in the dataset. By projecting the data onto a lower-dimensional space, PLS can build more stable and predictive models, even with a large number of descriptors. This makes it a preferred method for many QSAR applications.
This protocol outlines the steps for building a PLS model using the scikit-learn library in Python.
Step 1: Data Preparation Load the dataset and scale the descriptors.
Step 2: Python Script for PLS
Step 3: Execution and Interpretation This script will train a PLS model and evaluate its predictive performance on a held-out test set using the R-squared metric.
3D-QSAR: CoMFA and CoMSIA - Capturing the Three-Dimensional Landscape
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields.[14][15][16][17]
3D-QSAR methods are employed when the 3D structure of the molecules is believed to be a critical determinant of their biological activity. By considering the spatial arrangement of atoms and their associated fields, CoMFA and CoMSIA can provide detailed insights into the ligand-receptor interactions, even in the absence of a known receptor structure. The resulting contour maps offer a visual guide for designing more potent compounds.
A full, executable protocol for CoMFA/CoMSIA is beyond the scope of this guide as it requires specialized commercial software. However, the conceptual workflow is as follows:
Step 1: Molecular Modeling and Alignment
-
Generate 3D conformations for all molecules in the dataset.
-
Align the molecules based on a common substructure or pharmacophore. This is a critical step that significantly impacts the model's quality.
Step 2: Calculation of Molecular Fields
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule.
Step 3: PLS Analysis
-
Use the calculated field values as independent variables and the pIC50 values as the dependent variable in a PLS regression analysis.
Step 4: Visualization and Interpretation of Contour Maps
-
The results of the PLS analysis are visualized as 3D contour maps.
-
Steric maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.
-
Electrostatic maps: Blue contours indicate regions where electropositive groups are favorable, while red contours indicate regions where electronegative groups are favorable.
Model Validation and Comparison: Ensuring Predictive Power
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to assess the model's robustness and predictive power.
Key Validation Metrics:
-
R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit for the training data.
-
Q² (Cross-validated R²): A measure of the model's internal predictive ability, typically calculated using a leave-one-out cross-validation procedure. A higher Q² value (generally > 0.5) suggests a more robust model.
-
External R² (R²_pred): The R-squared value calculated for an external test set of compounds that were not used in model development. This is the most stringent test of a model's predictive power.
Table 3: Hypothetical Performance Comparison of QSAR Models
| Statistical Method | R² (Training Set) | Q² (Cross-validation) | R²_pred (External Test Set) |
| MLR | 0.85 | 0.70 | 0.65 |
| PLS | 0.88 | 0.78 | 0.75 |
| CoMFA | 0.92 | 0.85 | 0.82 |
Visualizing the Path to Discovery: Workflow and Relationship Diagrams
Visual representations are invaluable for understanding the complex workflows and relationships in QSAR modeling.
QSAR Modeling Workflow
Caption: A generalized workflow for a QSAR study.
Structure-Activity Relationship Logic
Caption: The fundamental principle of QSAR.
Statistical Model Selection Guide
Caption: A decision tree for selecting an appropriate QSAR model.
Conclusion: From Data to Discovery
The statistical analysis of bioactivity data is a cornerstone of modern drug discovery. This guide has provided a comparative overview of key statistical methods, emphasizing the importance of a well-curated dataset, the rationale behind choosing a particular modeling technique, and the necessity of rigorous model validation. By leveraging the power of QSAR, researchers can gain profound insights into the structure-activity landscape of substituted benzaldehydes, accelerating the design and development of novel therapeutic agents. The integration of open-source tools like RDKit and Python libraries further democratizes these powerful computational methods, empowering a wider scientific community to contribute to the advancement of medicinal chemistry.
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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DigitalOcean. (2025, January 20). Multiple Linear Regression in Python: A Comprehensive Guide. Retrieved from [Link]
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MDPI. (n.d.). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Introduction: Beyond the Product - A Commitment to Your Safety
Part 1: Proactive Hazard Assessment Based on Structural Analogs
Given the absence of specific toxicological data, a prudent approach involves evaluating the hazards of structurally related compounds. This chemical features two key moieties: the benzaldehyde group and the 2,6-dichlorobenzyl group.
-
Benzaldehyde Core: Benzaldehyde itself is classified as harmful if swallowed or inhaled, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][3]
-
Dichlorinated Aromatic System: The presence of chlorine atoms on the aromatic ring can increase the compound's reactivity and potential for skin and eye damage. For instance, 2,6-Dichlorobenzaldehyde is noted as causing skin corrosion/irritation (Category 1B) and serious eye damage (Category 1).[4]
Therefore, we must operate under the assumption that 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is, at a minimum, a significant irritant and a potential corrosive, particularly to the eyes and skin, and is likely harmful if ingested or inhaled.
Table 1: Anticipated Hazard Profile
| Exposure Route | Anticipated Hazard | Rationale based on Structural Analogs |
| Eye Contact | Serious Eye Damage / Corrosion | Benzaldehydes are eye irritants; dichlorinated analogs are classified as causing severe eye damage.[1][4] |
| Skin Contact | Skin Corrosion / Irritation | The base molecule, benzaldehyde, is a known skin irritant. The dichlorinated analog is listed as causing skin burns.[3][4] |
| Inhalation | Respiratory Tract Irritation / Harmful | Benzaldehyde may cause respiratory irritation and is harmful if inhaled.[1] Handling as a powder or aerosol increases this risk. |
| Ingestion | Harmful if Swallowed | Benzaldehyde is harmful if swallowed.[1][3] Ingestion can cause severe damage to delicate tissues.[5] |
Part 2: A Multi-Layered Defense: Selecting Your Personal Protective Equipment
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[6] Its selection must be deliberate and informed by the specific tasks you are performing. The following recommendations are based on a risk-assessed approach, adhering to standards set by the Occupational Safety and Health Administration (OSHA).[7][8]
Eye and Face Protection: A Non-Negotiable Priority
The potential for this compound to cause serious and irreversible eye damage necessitates robust protection.
-
Minimum Requirement: At all times when handling the compound, even in small quantities, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9] Unlike standard safety glasses, goggles form a seal around the eyes, protecting from splashes, powders, and vapors.[10]
-
Elevated Risk Scenarios: When handling quantities greater than ~2 grams, working with solutions, or performing any operation with a heightened risk of splashing (e.g., heating, sonicating, transferring under pressure), a full-face shield must be worn over chemical splash goggles .[9][11] This provides a secondary layer of protection for the entire face.
Rationale: The causality is direct: the eyes are exceptionally vulnerable to chemical injury. The assumption of corrosive potential means that a single droplet splash could have severe consequences. Layering protection with a face shield during higher-risk activities is a self-validating protocol that accounts for unexpected events.
Hand Protection: The Science of Glove Selection
Gloves are not a one-size-fits-all solution. Material compatibility is paramount. For most laboratory work involving incidental contact, disposable nitrile gloves are a common choice, but they offer only minimal protection against many organic solvents.[10][12]
-
Primary Handling (Double Gloving Recommended):
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or Viton . Neoprene offers good resistance to acids, bases, and many organic compounds.[11]
-
-
Extended Contact or Immersion: For tasks involving potential prolonged contact, consult a manufacturer-specific chemical resistance guide. Viton gloves show exceptional resistance to chlorinated and aromatic solvents.[12]
Operational Mandate: Always inspect gloves for tears or punctures before use.[9] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Never wear gloves outside of the laboratory area to prevent cross-contamination.[13]
Table 2: Glove Selection Guide
| Task | Recommended Glove Material | Key Advantages | Limitations |
| Incidental Contact | Nitrile (Double-gloved) | Good for splashes, oils, and limited acid/base exposure.[11] | Poor against many organic solvents and extended exposure.[11] |
| Extended Handling | Neoprene | Good resistance to acids, bases, alcohols, and hydrocarbons.[11] | Not recommended for halogenated and aromatic hydrocarbons.[11] |
| High-Risk/Solvent Use | Viton or Silver Shield | Exceptional resistance to chlorinated and aromatic solvents.[12] | May be less flexible or more expensive. |
Body and Foot Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat that is fully buttoned is required. This protects your skin and personal clothing from splashes and spills.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[12] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.
-
Apron: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Engineering Controls First
The primary method for controlling inhalation hazards is through engineering controls.
-
Primary Control: All work with 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, whether in solid or solution form, must be conducted inside a certified chemical fume hood with adequate airflow.
-
Secondary Control (If Required): If engineering controls are insufficient or not feasible, respiratory protection is required. This necessitates enrollment in a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134).[8] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.
Part 3: Procedural Integrity - Safe Operational and Disposal Plans
A self-validating safety system extends beyond PPE selection to include the entire workflow, from preparation to disposal.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate Emergency Equipment: Ensure unobstructed access to a safety shower and eyewash station.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily available. It should contain an absorbent material like sand or diatomaceous earth.[3][14]
-
Review Protocol: Mentally walk through the procedure to identify potential splash or aerosolization points.
Step-by-Step PPE Workflow
Spill and Exposure Contingency Plan
-
Small Spill (<5g or <20mL in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads or sand.
-
Gently sweep up solid or absorb liquid.
-
Place contaminated material in a sealed, labeled hazardous waste container.
-
Clean the area with an appropriate solvent, followed by soap and water.
-
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spills must be collected in a designated, sealed hazardous waste bag or container.
-
Residual Chemical: Unused or waste product must be stored in a clearly labeled, sealed container. Do not pour down the drain.[1][15]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration, in accordance with all local, state, and federal regulations.[15]
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Safety Data Sheet: Benzaldehyde. Carl ROTH. (n.d.). [Link]
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Personal Protective Equipment - Standards. Occupational Safety and Health Administration. (n.d.). [Link]
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Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. (n.d.). [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
